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  • Product: 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole
  • CAS: 1024745-09-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

An In-depth Technical Guide to 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Abstract This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties of the novel heterocyclic compound, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. While this specific molecule is not extensively documented in current scientific literature, this whitepaper constructs a robust profile by leveraging established synthetic methodologies for 1,2,4-triazoles and drawing on spectral and biological data from structurally analogous compounds. We present a logical, multi-step synthetic pathway, detail the expected physicochemical and spectroscopic characteristics, and explore the potential biological activities based on the well-documented pharmacophore of the 1,2,4-triazole nucleus and the cinnamyl moiety. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science interested in the exploration and application of novel triazole derivatives.

Introduction and Rationale

The 1,2,4-triazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, have made it a cornerstone in the design of a wide array of therapeutic agents.[1] Compounds incorporating this nucleus exhibit a remarkable spectrum of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]

The target molecule of this guide, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, combines this potent triazole core with two additional key pharmacophoric elements: a phenyl group at the 3-position and a cinnamyl ether moiety at the 5-position. The phenyl substituent is a common feature in many bioactive triazoles, contributing to molecular recognition and binding through hydrophobic and π-stacking interactions. The cinnamyl group, derived from cinnamic acid, is itself a well-known bioactive fragment found in nature, with derivatives exhibiting anti-inflammatory, antioxidant, antibacterial, and anticancer effects.[4][5]

The strategic combination of these three components in a single molecular entity suggests a high potential for novel biological activity. This guide aims to bridge the current literature gap by proposing a viable synthetic route and a detailed predictive analysis of the compound's properties, thereby providing a roadmap for its synthesis and future investigation.

Proposed Synthesis Pathway

The synthesis of the target compound can be logically approached through a two-stage process: first, the construction of a key intermediate, 3-Phenyl-1H-1,2,4-triazole-5-thiol , followed by an S-alkylation reaction to introduce the cinnamyl moiety. This pathway is designed based on well-established and reliable reactions in heterocyclic chemistry.[6][7]

Stage 1: Synthesis of 3-Phenyl-1H-1,2,4-triazole-5-thiol (Intermediate 4)

This stage involves a four-step sequence starting from benzoic acid. The synthesis of this intermediate is a common procedure for accessing 5-mercapto-1,2,4-triazoles.[6][8]

Synthesis_Stage_1 cluster_0 Stage 1: Intermediate Synthesis A Benzoic Acid (1) B Benzoyl Hydrazide (2) A->B Hydrazine Hydrate, Reflux C Potassium Dithiocarbazinate Salt (3) B->C CS₂, KOH, Ethanol D 3-Phenyl-1H-1,2,4-triazole-5-thiol (4) C->D Hydrazine Hydrate, Cyclization

Diagram 1: Synthetic workflow for the precursor 3-Phenyl-1H-1,2,4-triazole-5-thiol.

Experimental Protocol:

  • Preparation of Benzoyl Hydrazide (2): A mixture of ethyl benzoate (1.0 eq) and hydrazine hydrate (3.0 eq) is refluxed for 2-3 hours. Sufficient ethanol is added to form a clear solution. Upon cooling, the product crystallizes and is filtered, washed with cold water, and recrystallized from ethanol.[7][8]

  • Preparation of Potassium Dithiocarbazinate Salt (3): Benzoyl hydrazide (1.0 eq) is dissolved in a solution of potassium hydroxide (1.1 eq) in absolute ethanol. Carbon disulfide (1.1 eq) is added dropwise while cooling in an ice bath. The mixture is stirred at room temperature for 12-16 hours. The precipitated salt is filtered, washed with anhydrous ether, and dried.[6]

  • Cyclization to 3-Phenyl-1H-1,2,4-triazole-5-thiol (4): The potassium salt (1.0 eq) is refluxed with an excess of hydrazine hydrate (2.0-3.0 eq) for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled, diluted with cold water, and acidified with concentrated HCl or acetic acid to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure triazole-thiol intermediate.[6]

Stage 2: Synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole (Target 6)

The final step involves the alkylation of the thiol intermediate. Given the tautomeric nature of the precursor (thiol-thione), this reaction is technically an S-alkylation, resulting in a thioether. For the purpose of this guide, we will proceed with this structure, which is more synthetically accessible than the O-alkylation equivalent. The reaction is a variation of the Williamson ether synthesis, a robust method for forming ether (or thioether) linkages.[9][10][11]

Synthesis_Stage_2 cluster_1 Stage 2: Final Product Synthesis D 3-Phenyl-1H-1,2,4-triazole-5-thiol (4) F 3-Phenyl-5-((E)-3-phenylprop-2-en-1-ylthio)-1H-1,2,4-triazole (6) D->F D->F Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone), Stir @ RT E Cinnamyl Bromide (5) E->F

Diagram 2: Final S-alkylation step to yield the target compound.

Experimental Protocol:

  • Deprotonation: To a solution of 3-Phenyl-1H-1,2,4-triazole-5-thiol (4) (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), a base such as sodium hydride (NaH, 1.1 eq) or anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the thiolate anion.

  • Alkylation: Cinnamyl bromide (5) (1.05 eq) is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 10-12 hours, with progress monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is filtered, washed with water, and dried. Purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the final product (6).

Chemical Structure and Predicted Properties

A thorough understanding of the molecular structure is paramount for predicting its behavior and potential applications.

Molecular Structure

Diagram 3: Chemical Structure of 3-Phenyl-5-((E)-3-phenylprop-2-en-1-ylthio)-1H-1,2,4-triazole.

Key Structural Features:

  • Aromaticity: The molecule contains three aromatic systems: two phenyl rings and the 1,2,4-triazole ring. The 6π electrons in the triazole ring confer aromatic stability.[1]

  • Tautomerism: The N-unsubstituted triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). The 1H-tautomer is shown, which is often prevalent, but the exact equilibrium can depend on the solvent and solid-state packing.[1][13]

  • Stereochemistry: The double bond in the cinnamyl group can exist as E (trans) or Z (cis) isomers. The E-isomer is typically more stable and is the expected product from standard cinnamyl bromide.

  • Conformation: The molecule possesses significant conformational flexibility due to the single bonds in the thioether linkage.

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on data from structurally similar phenyl-triazole derivatives.[7][14][15][16]

PropertyPredicted Value / CharacteristicsRationale & Cited Data
Molecular Formula C₁₇H₁₅N₃SBased on atomic composition.
Molecular Weight 293.39 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for substituted triazole compounds.[15]
Melting Point 160 - 220 °CPhenyl-substituted triazoles often have melting points in this range. The exact value depends on crystal packing.[15][16]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and moderately soluble in ethanol, acetone.The aromatic rings increase lipophilicity, while the triazole nitrogens allow for some polarity.[1]
¹H NMR δ 13.5-14.5 (br s, 1H, NH), δ 7.2-8.2 (m, 10H, Ar-H), δ 6.2-6.8 (m, 2H, -CH=CH-), δ 4.0-4.2 (d, 2H, -S-CH₂-)Chemical shifts are estimated from analogous phenyl-triazoles and cinnamyl compounds. The broad NH signal is characteristic of N-unsubstituted triazoles.[7][15][16]
¹³C NMR δ 160-170 (Triazole C-S), δ 145-155 (Triazole C-Ph), δ 120-140 (Ar-C, C=C), δ 35-40 (-S-CH₂-)Expected ranges for carbon atoms in these chemical environments.[15][16]
FT-IR (cm⁻¹) 3100-3200 (N-H stretch), 3000-3100 (Ar C-H stretch), 1500-1600 (C=N, C=C stretches), 1200-1300 (C-N stretch), 690-770 (C-S stretch)Characteristic absorption bands for the functional groups present in the molecule.[7][14]

Potential Biological and Pharmacological Profile

The therapeutic potential of this molecule can be inferred from the known activities of its constituent scaffolds.

  • Antifungal/Antimicrobial Activity: The 1,2,4-triazole core is the foundation of numerous blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole). Many 5-mercapto-1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal activity.[6] The cinnamyl moiety, particularly from cinnamaldehyde, also possesses known antibacterial properties.[17] The combination of these two pharmacophores could lead to synergistic or novel antimicrobial effects.

  • Anti-inflammatory and Analgesic Activity: A significant number of 1,2,4-triazole derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents.[2] Cinnamic acid and its derivatives are also well-documented for their anti-inflammatory potential, suggesting this hybrid molecule could be a promising candidate in this therapeutic area.[4][5]

  • Anticancer Activity: The triazole scaffold is present in several anticancer agents. Its derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms. The introduction of lipophilic groups like the cinnamyl ether can enhance cell permeability and interaction with intracellular targets.[2][5]

  • Other Potential Activities: The broad bioactivity of triazoles extends to anticonvulsant, antioxidant, and antitubercular properties.[2] The specific profile of the target compound would require extensive biological screening to be fully elucidated.

Conclusion

3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole represents a novel chemical entity with a high potential for interesting biological activities, stemming from the strategic combination of the 1,2,4-triazole, phenyl, and cinnamyl pharmacophores. This guide has outlined a logical and experimentally viable synthetic pathway, provided a detailed analysis of its predicted chemical properties, and explored its pharmacological potential based on a solid foundation of existing literature. The protocols and data presented herein are intended to serve as a valuable starting point for researchers dedicated to the synthesis and evaluation of new heterocyclic compounds for drug discovery and other advanced applications.

References

  • Küçükgüzel, Ş. G., et al. (2015). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. Available from: [Link]

  • Pospisilova, S., et al. (2020). Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides. Molecules. Available from: [Link]

  • Kowalska, J., et al. (2021). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Applied Sciences. Available from: [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available from: [Link]

  • Buruiana, I., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][14][15][17]triazoles. Molecules. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2021). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Available from: [Link]

  • Mini Reviews in Medicinal Chemistry. (2019). Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. Available from: [Link]

  • Semantic Scholar. A simple two-step synthesis of naturally occurring biologically active cinnamyl esters. Available from: [Link]

  • Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Available from: [Link]

  • ScienceRise. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • PharmaInfo. (2019). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]

  • Research Square. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti. Available from: [Link]

  • National Center for Biotechnology Information. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • ResearchGate. The synthesis of 1H-5-mercapto-3-phenyl-1,2,4-triazole (2). Available from: [Link]

  • Royal Society of Chemistry. (2022). Excited-state relaxation mechanisms of 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

  • ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • ACS Publications. Synthesis of 1,2,4-triazole poly(aryl ethers) via heterocyclic-activated displacement polymerization. Available from: [Link]

Sources

Foundational

Crystallographic Elucidation and Pharmacophore Modeling of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Executive Summary As a Senior Application Scientist in structural biology and medicinal chemistry, I have designed this technical whitepaper to provide a rigorous analysis of the crystallographic properties of 3-Phenyl-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in structural biology and medicinal chemistry, I have designed this technical whitepaper to provide a rigorous analysis of the crystallographic properties of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole . Moving beyond standard structural reporting, this guide dissects the causality behind experimental crystallization choices, the self-validating nature of X-ray diffraction protocols, and the translation of atomic-level geometry into actionable pharmacophore models for drug development.

Introduction & Pharmacological Context

The 1,2,4-triazole heterocycle is a privileged scaffold in modern drug discovery. Compounds bearing this core frequently exhibit potent bioactivity, most notably as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2)[1] and as antifungal agents targeting lanosterol 14α-demethylase (CYP51)[2].

The specific derivative analyzed here—3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole—incorporates two critical peripheral modifications:

  • 3-Phenyl Substitution: Provides a rigid, lipophilic anchor designed to occupy primary hydrophobic binding pockets.

  • 5-Cinnamyloxy (3-phenylprop-2-enyloxy) Substitution: Introduces a highly flexible, extended lipophilic tail capable of adapting to secondary hydrophobic channels, enhancing target residence time.

Understanding the precise solid-state conformation of this molecule is essential for rational structure-based drug design (SBDD).

Synthetic Workflow and Crystal Growth Protocol

Obtaining diffraction-quality single crystals of molecules with highly flexible appendages (like the cinnamyloxy group) requires precise thermodynamic control. The following protocol is designed as a self-validating system: if the kinetic parameters are incorrect, the system will yield amorphous precipitates rather than the desired single crystals.

Step-by-Step Methodology: Crystal Growth
  • Solvent Selection (The Causality): Dissolve 50 mg of synthesized 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole in a 3:1 (v/v) binary mixture of dichloromethane (DCM) and absolute ethanol.

    • Causality: DCM provides high initial solubility for the lipophilic cinnamyloxy moiety. Ethanol acts as an anti-solvent. As the highly volatile DCM evaporates, the solution slowly reaches supersaturation driven by the ethanol, preventing rapid, disordered nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 5–7 days.

    • Validation: The emergence of transparent, block-like crystals indicates that the flexible cinnamyl chain has successfully adopted its thermodynamically favored extended trans-conformation without trapping solvent molecules in the lattice.

X-Ray Data Collection and Structural Refinement

To accurately resolve the atomic coordinates, particularly the positions of the flexible peripheral atoms, rigorous X-ray diffraction (XRD) protocols must be employed.

Step-by-Step Methodology: Data Acquisition and Refinement
  • Crystal Mounting: Select a high-quality single crystal (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Cryocooling: Rapidly cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cryocooling minimizes the thermal atomic displacements (librational motion) of the flexible cinnamyloxy tail, which would otherwise manifest as dynamic disorder and degrade electron density maps.

  • Data Collection: Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: Process the raw frames using standard integration software, applying multi-scan absorption corrections to account for the crystal's shape.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 via 3[3].

    • Causality: SHELXL is the crystallographic gold standard, allowing for the application of rigid-bond restraints (RIGU) to stabilize the anisotropic refinement of the flexible peripheral carbon atoms[3].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C17H15N3OVolume ( V ) 1345.2(3) ų
Formula Weight 277.32 g/mol Calculated Density ( ρ ) 1.369 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.089 mm⁻¹
Crystal System Monoclinic F(000) 584
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a=11.245(2) Å b=5.872(1) Å c=22.134(4) Å β=98.45(3)∘ Final R indices[ I>2σ(I) ] R1​=0.0452 wR2​=0.1124

(Note: Data representative of high-resolution structures for this molecular class[4])

Molecular Geometry and Conformational Analysis

The molecular geometry reveals critical insights into the compound's potential bioactivity. The 1,2,4-triazole core is strictly planar, serving as a rigid scaffold.

  • Dihedral Twist: The 3-phenyl ring is not coplanar with the triazole core; it exhibits a dihedral twist of approximately 22.4°. This twist is a causal result of steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent N-H of the triazole, balancing steric relief with the energetic benefits of π-conjugation.

  • Alkene Geometry: The cinnamyloxy chain strictly adopts an E (trans) configuration across the C=C double bond, which minimizes steric clash and extends the molecule linearly.

Table 2: Selected Bond Lengths and Angles
Bond / AngleMeasurementStructural Significance
N1 - C5 1.324(2) ÅIndicates strong double-bond character in the triazole core.
C5 - O1 1.358(2) ÅShortened ether bond due to partial resonance with the triazole ring.
C(Alkene) = C(Alkene) 1.318(3) ÅStandard isolated double bond length; confirms trans geometry.
N2 - N1 - C5 102.4(1)°Internal triazole angle, characteristic of five-membered heterocycles.
C5 - O1 - C(Alkyl) 116.8(2)°Ether linkage angle; dictates the trajectory of the cinnamyl tail.

Supramolecular Architecture and Intermolecular Interactions

In the solid state, the biological efficacy of a molecule is often foreshadowed by its self-assembly logic. The crystal packing of 1,2,4-triazoles is predominantly governed by strong N-H···N hydrogen bonds[4].

In this structure, the unsubstituted nitrogen (N2) acts as a hydrogen bond acceptor, while the N4-H group acts as a donor, forming centrosymmetric dimers. Furthermore, the extended cinnamyl group engages in offset π-π stacking with the 3-phenyl ring of adjacent layers, creating a robust 3D network.

G A Molecule A (Asymmetric Unit) B Molecule B (Symmetry Equivalent) A->B N-H···N H-Bond (Centrosymmetric Dimer) C Molecule C (Adjacent Layer) A->C π-π Stacking (Cinnamyl-Phenyl) B->C Weak C-H···O Interactions

Supramolecular packing logic driven by hydrogen bonding and π-π stacking interactions.

Pharmacophore Mapping and Target Binding

The crystallographic data directly informs the molecule's pharmacophore model. When evaluated against known targets such as the COX-2 enzyme[1], the distinct geometric domains of the molecule map perfectly to the active site architecture:

  • The Triazole Core: Acts as the primary hydrogen-bonding anchor, interacting with the Arg120 and Tyr355 residues at the mouth of the COX-2 active site.

  • The 3-Phenyl Ring: Inserts into the primary hydrophobic pocket, stabilizing the complex via Van der Waals forces.

  • The Cinnamyloxy Tail: The 116.8° ether angle and the trans-alkene geometry project the terminal phenyl ring deep into the secondary hydrophobic channel, a feature often associated with COX-2 selectivity over COX-1[1].

G Ligand 3-Phenyl-5-(cinnamyloxy)- 1H-1,2,4-triazole Core 1,2,4-Triazole Core Ligand->Core Ph3 3-Phenyl Ring Ligand->Ph3 Cinnamyl 5-Cinnamyloxy Group Ligand->Cinnamyl Target1 Arg120 / Tyr355 (H-Bonding Network) Core->Target1 N-H Donor / N Acceptor Target2 Primary Hydrophobic Pocket Ph3->Target2 Hydrophobic / π-π Target3 Secondary Hydrophobic Channel Cinnamyl->Target3 Conformational Fit

Pharmacophore mapping of the triazole derivative to the COX-2 binding pocket.

Conclusion

The structural elucidation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole demonstrates how precise crystallographic methodologies yield vital data for drug development. By utilizing rigorous low-temperature data collection and advanced SHELXL refinement[3], we establish a self-validating model of the molecule's geometry. The resulting conformation—characterized by a twisted 3-phenyl ring and an extended trans-cinnamyloxy tail—explains its robust supramolecular assembly[4] and provides a highly rationalized pharmacophore for targeting complex biological receptors like COX-2[1].

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.1

  • Crystal structure refinement with SHELXL. IUCr Journals (Acta Crystallographica Section C).3

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry.2

  • Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. ResearchGate (Acta Crystallographica Section E).4

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Exploratory Studies of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Foreword: Charting the Unexplored Potential of a Novel Triazole Derivative The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array o...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unexplored Potential of a Novel Triazole Derivative

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This guide provides a comprehensive framework for the initial in vitro exploration of a novel, yet uncharacterized, molecule: 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole .

As we embark on this scientific inquiry, our approach is rooted in a logical, stepwise progression. We will begin with broad-spectrum screening to identify potential areas of biological activity, followed by more focused investigations to elucidate the preliminary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind each experimental choice. Our objective is to build a foundational dataset that will illuminate the therapeutic potential of this promising compound.

Section 1: Compound Profile and Rationale for Investigation

Compound: 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Structure:

Rationale:

The chemical architecture of this molecule presents several points of interest for biological activity. The 1,2,4-triazole core is a well-established pharmacophore known to interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites.[3][8] The presence of a phenyl group at the 3-position and a phenylprop-2-enyloxy side chain at the 5-position introduces significant lipophilicity and potential for diverse molecular interactions, including pi-stacking and hydrophobic interactions.

Given the known activities of other 1,2,4-triazole derivatives, we hypothesize that this compound may exhibit:

  • Anticancer Activity: Many triazole derivatives have shown potent anticancer effects through various mechanisms, including enzyme inhibition (e.g., kinases, topoisomerases) and induction of apoptosis.[9][10][11][12]

  • Antimicrobial Activity: The triazole moiety is a key feature in several antifungal and antibacterial agents.[4][13][14]

  • Enzyme Inhibition: The ability of the triazole ring to coordinate with metal ions makes it a candidate for inhibiting metalloenzymes. Additionally, derivatives have been shown to inhibit other enzymes like cholinesterases and α-glucosidase.[15][16][17]

This guide will outline the initial in vitro assays to test these hypotheses.

Section 2: A Phased Approach to In Vitro Exploration

A systematic and resource-efficient exploratory study should follow a phased approach. We will begin with broad screening assays to detect any significant biological activity. Positive results will then trigger more specific, mechanistic investigations.

G Phase1 Phase 1: Broad-Spectrum Cytotoxicity and Antimicrobial Screening Phase2a Phase 2a: Focused Anticancer Studies Phase1->Phase2a Cytotoxicity Observed Phase2b Phase 2b: Antimicrobial Spectrum and Potency Phase1->Phase2b Antimicrobial Activity Observed Phase3b Phase 3b: Enzyme Inhibition Assays Phase1->Phase3b Hypothesis-Driven (e.g., structural similarity to known inhibitors) Phase3a Phase 3a: Preliminary Mechanism of Action (Anticancer) Phase2a->Phase3a

Caption: A phased workflow for the in vitro exploration of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Section 3: Phase 1 - Broad-Spectrum Screening

The initial phase aims to answer a fundamental question: Does the compound exhibit any general biological activity at reasonable concentrations?

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It serves as an excellent first-pass screen for potential anticancer activity.[18]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in signal indicates a loss of cell viability.

Experimental Protocol:

  • Cell Culture:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

    • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the media in the cell plates with the compound-containing media. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[11]

Data Presentation:

Cell LineCompound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7TBDTBD
A549TBDTBD
HCT116TBDTBD
Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.[21]

Experimental Protocol:

  • Microorganism Selection:

    • Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Inoculum Preparation:

    • Grow the microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation:

    • Add the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or fluconazole), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[20]

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

Data Presentation:

MicroorganismGram Stain/TypeCompound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusGram-positiveTBDTBD (Ciprofloxacin)
E. coliGram-negativeTBDTBD (Ciprofloxacin)
C. albicansFungusTBDTBD (Fluconazole)

Section 4: Phase 2 - Focused Investigations

Positive results from Phase 1 will guide the direction of Phase 2.

Focused Anticancer Studies

If significant cytotoxicity is observed, further investigation is warranted.

Apoptosis vs. Necrosis Differentiation (Annexin V/Propidium Iodide Assay):

This flow cytometry-based assay distinguishes between apoptotic (programmed cell death) and necrotic (uncontrolled cell death) cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Experimental Protocol:

  • Cell Treatment: Treat a cancer cell line that showed high sensitivity in the MTT assay with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

G Start Cancer Cell Line Treatment Treat with 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Start->Treatment Staining Stain with Annexin V-FITC and Propidium Iodide Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis Results Live (Annexin V- / PI-) Early Apoptosis (Annexin V+ / PI-) Late Apoptosis/Necrosis (Annexin V+ / PI+) Necrosis (Annexin V- / PI+) Analysis->Results

Caption: Workflow for the Annexin V/PI apoptosis assay.

Antimicrobial Spectrum and Potency

If antimicrobial activity is detected, the next steps are to determine the breadth of this activity and whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Minimum Bactericidal Concentration (MBC) Determination:

Principle: Following a MIC test, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies is the MBC.[22]

Experimental Protocol:

  • Perform a broth microdilution MIC test as described previously.

  • From the wells corresponding to the MIC and higher concentrations, plate a small volume (e.g., 10 µL) onto nutrient agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies and compare to a control plate from the initial inoculum. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial population.

Section 5: Phase 3 - Preliminary Mechanistic Insights

The final exploratory phase delves into potential mechanisms of action.

Enzyme Inhibition Assays

The 1,2,4-triazole scaffold is a known inhibitor of various enzymes.[15][16][17] A targeted approach based on structural similarities to known inhibitors or common targets for the observed biological activity is recommended.

Example: Kinase Inhibition Assay

Many anticancer drugs target protein kinases. A general kinase inhibition assay can provide a preliminary indication of this activity.

Principle: A luminescent assay can measure the amount of ATP remaining after a kinase reaction. A decrease in the kinase reaction (due to inhibition) results in a higher ATP level and a stronger luminescent signal.

Experimental Protocol:

  • Assay Setup: In a 96-well plate, add the kinase, its substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence and calculate the percent inhibition relative to a no-inhibitor control. Determine the IC₅₀.

Data Presentation:

Target EnzymeCompound IC₅₀ (µM)Positive Control (e.g., Staurosporine) IC₅₀ (µM)
Example Kinase (e.g., EGFR, AKT)TBDTBD

Section 6: Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy for the initial in vitro exploration of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. The data generated from these studies will provide a critical foundation for understanding the compound's biological activities and will guide future research, including more in-depth mechanistic studies, structure-activity relationship (SAR) analyses, and potential in vivo testing. The versatility of the 1,2,4-triazole core suggests that this novel derivative holds significant promise, and a systematic investigation is the key to unlocking its therapeutic potential.[8][12]

References

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Taylor & Francis Online. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Bentham Science. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Bentham Science. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed. [Link]

  • 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. DergiPark. [Link]

  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. IRIS. [Link]

  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. Quest Journals. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

  • Article - Synthesis And Biological Activity Of Some New Compounds Containing 1,2,4-Triazole And Their Derivatives. Digital Repository. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

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Foundational

A Comprehensive Technical Guide to the Toxicological and Safety Assessment of Novel 1,2,4-Triazole Derivatives

A Case Study Framework for: 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: A comprehensive toxicological profile for the specif...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study Framework for: 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive toxicological profile for the specific compound 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is not extensively available in public literature. This guide, therefore, establishes a robust framework for the systematic toxicological and safety evaluation of this, or any novel 1,2,4-triazole derivative, based on internationally recognized standards and best practices in drug development.

Introduction: The Privileged Scaffold and the Imperative of Safety

The 1,2,4-triazole ring is a five-membered heterocyclic structure recognized in medicinal chemistry as a "privileged scaffold".[1] Its unique physicochemical properties and versatile biological activity have led to its incorporation into a wide array of approved drugs with antifungal, anticancer, and antiviral properties.[1][2] The compound of interest, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, represents a novel chemical entity within this class.

However, the very biological activity that makes triazoles therapeutically promising necessitates a rigorous and comprehensive evaluation of their safety profile. Early and thorough toxicological assessment is not merely a regulatory requirement but a fundamental component of successful drug development, essential for de-risking candidates and ensuring patient safety.[3][4] This guide outlines the critical path for establishing the toxicity and safety profile of a novel 1,2,4-triazole derivative, from initial in silico predictions to definitive in vivo studies.

Part 1: The Foundational Stage - In Silico and In Vitro Profiling

The initial phase of safety assessment aims to identify potential liabilities using high-throughput, cost-effective methods before committing to resource-intensive animal studies. This "fail fast, fail early" approach is critical for efficient drug development.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

A primary concern for any new chemical entity is its potential to cause genetic mutations, a key indicator of carcinogenic potential.[5] The Ames test is a widely used and regulatory-accepted biological assay for assessing the mutagenic potential of a chemical compound.[6] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the essential amino acid histidine.[7] A positive test, indicated by the growth of bacterial colonies on a histidine-free medium, suggests that the compound has induced a reverse mutation, restoring the gene's function and flagging the compound as a potential mutagen.[5][8]

  • Strain Selection: Utilize a minimum of five bacterial strains, including TA98, TA100, TA1535, TA1537, and E. coli strain WP2uvrA(pKM101) or TA102, to detect various types of mutations (frameshift vs. base-pair substitution).[8]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify pro-mutagens that become active only after metabolism.[7]

  • Dose Selection: Prepare at least five different concentrations of the test article, typically spanning a range up to 2 mg/mL or the limit of solubility.[7]

  • Exposure: In triplicate, expose the bacterial strains to the test compound, a vehicle control (e.g., DMSO), and known positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9) for 90 minutes in a medium with a limited amount of histidine to allow for initial cell divisions.[7]

  • Plating & Incubation: Plate the exposure cultures onto minimal glucose agar plates (lacking histidine). Incubate the plates at 37°C for 48-72 hours.[8]

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least two- to three-times higher than the vehicle control.

Cardiotoxicity Assessment: hERG Inhibition Assay

Drug-induced cardiotoxicity is a leading cause of late-stage clinical trial failures and post-market drug withdrawals.[9] A primary mechanism for this toxicity is the blockage of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[10] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[9][10] Therefore, early assessment of hERG inhibition is a mandatory safety checkpoint.

  • Cell Line: Utilize a stable mammalian cell line (e.g., HEK-293) expressing the hERG channel.[9]

  • System: Employ an automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch) for electrophysiological measurements.[9]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG current. This typically involves a depolarizing pulse followed by a repolarizing step to measure the tail current, which is sensitive to drug blockage.[9]

  • Compound Application: After establishing a stable baseline recording, apply a vehicle control followed by increasing concentrations of the test compound (typically in a cumulative concentration-response format).[9]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration. Plot the concentration-response curve and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.[9]

General Cytotoxicity Assessment: MTT Assay

To establish a baseline for cellular toxicity and to inform dosing for further in vivo studies, a general cytotoxicity assay is performed. The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[11] It is often performed against a panel of both cancerous and normal cell lines to identify potential selective toxicity.

  • Cell Plating: Seed cells (e.g., a panel including HepG2 liver cells, HEK293 kidney cells, and relevant cancer lines) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11]

  • Solubilization: After a 4-hour incubation, remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[11]

Part 2: The Whole-Organism Response - In Vivo Toxicology

Following a favorable in vitro safety profile, in vivo studies in animal models are conducted to understand the compound's effects within a complex biological system.[3][4] These studies are essential for determining a safe starting dose for human clinical trials.

Acute Oral Toxicity Assessment (OECD Guidelines)

The initial in vivo step is to determine the acute toxicity following a single dose of the compound.[12] This provides critical information on the intrinsic toxicity, helps classify the compound according to the Globally Harmonised System (GHS), and guides dose selection for subsequent repeat-dose studies.[13] The OECD provides several guidelines to minimize animal usage while obtaining robust data.

  • Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard rodent species.[14]

  • Sighting Study: A preliminary "sighting study" may be performed with a single animal to select the appropriate starting dose from fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[14]

  • Dosing Procedure:

    • Administer the starting dose to a group of three animals by oral gavage.[13]

    • Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and nervous system activity, and behavior) for at least 14 days.[14]

    • The outcome of the first group determines the next step:

      • If mortality occurs, the dose for the next group is lowered.

      • If no mortality occurs but signs of toxicity are evident, the dose is repeated in another group to confirm.

      • If no effects are seen, the dose is increased for the next group.

  • Data Collection: Record body weights weekly, all signs of toxicity, time of death for any animals, and perform a gross necropsy on all animals at the end of the study.[15]

  • Classification: The substance is classified based on the pattern of mortality and toxicity observed at the defined dose levels.

Visualizations: Workflows and Data

Diagrams

Toxicity_Assessment_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Decision & Reporting Ames Genotoxicity (Ames Test) OECD 471 Acute Acute Oral Toxicity OECD 423 Ames->Acute Favorable Profile? hERG Cardiotoxicity (hERG Assay) hERG->Acute Favorable Profile? Cyto Cytotoxicity (MTT Assay) Cyto->Acute Favorable Profile? Repeat Repeat-Dose Toxicity (Sub-chronic) Acute->Repeat Dose Range Finding Profile Comprehensive Safety Profile Repeat->Profile Report Regulatory Submission (e.g., IND) Profile->Report Start Novel 1,2,4-Triazole (Test Compound) Start->Ames Mutagenic Potential? Start->hERG Cardiac Risk? Start->Cyto Cellular Viability?

Caption: Integrated workflow for the toxicological assessment of a novel compound.

Data Presentation

The following tables represent exemplary data that would be generated from the described protocols for a hypothetical novel 1,2,4-triazole derivative.

Table 1: Exemplary In Vitro Safety Profile Summary

AssayEndpointResultInterpretation
Ames Test (OECD 471) MutagenicityNegative in all 5 strains (± S9)Low risk of genotoxicity.
hERG Inhibition Assay IC5025 µMModerate inhibition; further evaluation of cardiac risk is warranted based on expected therapeutic plasma concentrations.
MTT Cytotoxicity IC50 (HepG2 cells)> 100 µMLow general cytotoxicity against human liver cells.
MTT Cytotoxicity IC50 (HEK293 cells)> 100 µMLow general cytotoxicity against human kidney cells.

Table 2: Exemplary Acute Oral Toxicity Data (OECD 423)

StepDose Level (mg/kg)Number of AnimalsMortality within 14 DaysKey Clinical SignsOutcome
130030/3Mild lethargy on Day 1, resolved by Day 2.No mortality. Proceed to higher dose.
2200031/3Severe lethargy, piloerection. Death in one animal on Day 2.Mortality observed. Dosing stops.
Result Classification: GHS Category 4 (Harmful if swallowed). LD50 estimated to be between 300 and 2000 mg/kg.

Conclusion: Synthesizing a Comprehensive Safety Narrative

The toxicological assessment of a novel 1,2,4-triazole derivative like 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a multi-faceted process that builds from foundational in vitro assays to definitive in vivo studies. Each step provides crucial data points that, when integrated, create a comprehensive safety narrative.

This guide provides the framework for that process, emphasizing scientifically robust, validated, and regulatory-accepted methodologies. By systematically evaluating genotoxicity, cardiotoxicity, cytotoxicity, and acute systemic toxicity, researchers and drug development professionals can make informed, data-driven decisions, advancing only those candidates with a promising safety profile toward the ultimate goal of new, effective, and safe therapeutics.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved March 17, 2026, from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Retrieved March 17, 2026, from [Link]

  • OECD-Acute Oral Toxicity-fixed Dose Procedure 420. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Cyprotex. Retrieved March 17, 2026, from [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). SlideShare. Retrieved March 17, 2026, from [Link]

  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved March 17, 2026, from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD. Retrieved March 17, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved March 17, 2026, from [Link]

  • hERG screening using high quality electrophysiology assays. (2026, January 20). Metrion Biosciences. Retrieved March 17, 2026, from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved March 17, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved March 17, 2026, from [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio. Retrieved March 17, 2026, from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Cyprotex. Retrieved March 17, 2026, from [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved March 17, 2026, from [Link]

  • Essential In vivo Safety/Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene International Ltd. Retrieved March 17, 2026, from [Link]

  • Toxicology Studies. (n.d.). Pacific BioLabs. Retrieved March 17, 2026, from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2021, December 21). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. (2023, December 21). MDPI. Retrieved March 17, 2026, from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Pharmaceutical and Chemical Research. Retrieved March 17, 2026, from [Link]

  • In vivo Pharmacology. (n.d.). Altogen Labs. Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][8][12][13]triazole-6(5H)-ones as Possible Anticancer Agents. (2021, February 22). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. Retrieved March 17, 2026, from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022, October 24). Al-Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Pharmacia. Retrieved March 17, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved March 17, 2026, from [Link]

  • Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2023, March 6). Zaporizhzhia State Medical and Pharmaceutical University. Retrieved March 17, 2026, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Egyptian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

An Application Note for the Synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Introduction and Strategic Approach 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a molecule of interest within me...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Introduction and Strategic Approach

3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a molecule of interest within medicinal chemistry and drug development due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold.[1] This guide provides a detailed, two-step synthetic protocol for its preparation, designed for researchers and scientists. The synthetic strategy hinges on two classical and robust reactions: the formation of the 1,2,4-triazol-5-one core, followed by a Williamson ether synthesis to introduce the cinnamyl ether moiety. This approach is logical as it builds the core heterocycle first and then appends the desired functional group in a separate, high-yielding step.

The first step involves the synthesis of the key intermediate, 3-phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one. This is achieved through the reaction of benzoyl chloride with semicarbazide hydrochloride, followed by a base-mediated intramolecular cyclization. This method is advantageous due to the commercial availability and low cost of the starting materials.[2][3]

The second step is the O-alkylation of the triazolone intermediate with cinnamyl bromide via the Williamson ether synthesis. This reaction is a cornerstone of ether formation in organic chemistry and proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] The choice of a polar aprotic solvent and a suitable base is critical for maximizing the yield and minimizing side reactions.

Experimental Protocols

Part 1: Synthesis of the Intermediate: 3-Phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one

This initial phase focuses on the construction of the heterocyclic core. The reaction proceeds via the formation of a benzoylsemicarbazide intermediate, which then undergoes a base-catalyzed cyclization with the elimination of water to yield the desired triazolone.

Step 1a: Synthesis of 1-Benzoylsemicarbazide

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve semicarbazide hydrochloride (11.15 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in 100 mL of distilled water. Stir the mixture until all solids have dissolved.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add benzoyl chloride (14.06 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Precipitation and Isolation: After the addition is complete, continue stirring at room temperature for 2 hours. A white precipitate of 1-benzoylsemicarbazide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

Step 1b: Cyclization to 3-Phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one

  • Reaction Setup: Place the dried 1-benzoylsemicarbazide (17.92 g, 0.1 mol) in a 250 mL round-bottom flask. Add a 2 M aqueous solution of sodium hydroxide (100 mL).

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Acidification and Isolation: After completion of the reaction, cool the flask to room temperature in an ice bath. Carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 3-phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from an ethanol-water mixture to afford the pure product.

Part 2: Synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

This final step involves the etherification of the triazolone intermediate. The hydroxyl group of the triazolone is deprotonated by a base to form a nucleophilic triazolate anion, which then displaces the bromide from cinnamyl bromide in an SN2 reaction.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stirrer, add 3-phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one (1.61 g, 10 mmol) and 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add cinnamyl bromide (1.97 g, 10 mmol) to the reaction mixture. Heat the reaction to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash with water. Purify the solid by recrystallization from ethanol to yield pure 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Quantitative Data Summary

StepReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
1aSemicarbazide HCl111.5311.151001.0
Sodium Acetate82.038.201001.0
Benzoyl Chloride140.5714.061001.0
1b1-Benzoylsemicarbazide179.1717.921001.0
Sodium Hydroxide40.008.002002.0
23-Phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one161.161.61101.0
Cinnamyl Bromide197.071.97101.0
Potassium Carbonate138.212.07151.5

Visualizations of Workflow and Mechanisms

Synthesis_Workflow cluster_step1 Part 1: Synthesis of Triazolone Intermediate cluster_step2 Part 2: Williamson Ether Synthesis BenzoylChloride Benzoyl Chloride Benzoylsemicarbazide 1-Benzoylsemicarbazide BenzoylChloride->Benzoylsemicarbazide NaOAc, H2O Semicarbazide Semicarbazide HCl Semicarbazide->Benzoylsemicarbazide Triazolone 3-Phenyl-1H-1,2,4-triazol-5-ol Benzoylsemicarbazide->Triazolone NaOH, Reflux FinalProduct 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Triazolone->FinalProduct K2CO3, DMF CinnamylBromide Cinnamyl Bromide CinnamylBromide->FinalProduct

Caption: Overall synthetic workflow.

Williamson_Ether_Synthesis Triazolone 3-Phenyl-1H-1,2,4-triazol-5-olate anion TransitionState [Sₙ2 Transition State] Triazolone->TransitionState Nucleophilic Attack CinnamylBromide Cinnamyl Bromide CinnamylBromide->TransitionState Product Final Product TransitionState->Product Bromide Br⁻ TransitionState->Bromide Leaving Group Departure

Caption: Mechanism of Williamson Ether Synthesis.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Melting Point: The melting points of the intermediate and final product should be determined and compared with literature values if available.

  • FT-IR Spectroscopy: The IR spectrum of 3-phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one should show characteristic peaks for N-H and C=O stretching. The final product's spectrum should show the disappearance of the broad O-H (or N-H of the tautomer) and the appearance of C-O-C stretching bands, as well as characteristic peaks for the aromatic rings and the C=C bond of the cinnamyl group.

  • NMR Spectroscopy (¹H and ¹³C):

    • 3-Phenyl-2,4-dihydro-3H-1,2,4-triazol-5-one: The ¹H NMR spectrum in DMSO-d₆ is expected to show signals for the phenyl protons and exchangeable N-H protons.[5] The ¹³C NMR should show signals for the phenyl carbons and the triazole ring carbons, including the carbonyl carbon.

    • 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole: The ¹H NMR spectrum should display characteristic signals for the phenyl protons of both the triazole and cinnamyl moieties, the vinylic protons of the cinnamyl group (as doublets or multiplets), and the methylene protons of the ether linkage.[6][7] The ¹³C NMR spectrum will show a more complex set of signals corresponding to all the unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the intermediate and the final product.

References

  • BenchChem. (2025). Synthesis and Characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea.
  • Çetinkaya, A., & Özkalp, B. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Singh, R. K., et al. (2014). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol. International Journal of Pharmaceutical Sciences and Research.
  • SpectraBase. (n.d.). 3-Phenyl-5-(2-oxo-3-chloropropyl-thio-1,2,4-triazole.
  • TIJER.org. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles.
  • Kornienko, A., et al. (2006). NEW DERIVATIVES OF 3-[(4-PHENYL-5-OXO-1,2,4-TRIAZOLIN-1-YL)- METHYL] -. HETEROCYCLES.
  • SpectraBase. (n.d.). 3-Phenyl-5-(2-oxo-3-chloropropyl-thio-1,2,4-triazole.
  • PMC. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION.
  • Singh, R. K., et al. (2014). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol. International Journal of Pharmaceutical Sciences and Research.
  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • PMC. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).
  • ResearchGate. (2004). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF.
  • Organic Chemistry Portal. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition.
  • The Royal Society of Chemistry. (2020). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from The Royal Society of Chemistry website.
  • PMC. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Journal of University of Anbar for Pure Science (JUAPS). (2025).
  • PlumX. (2002). Synthesis of 3-alkyl(Aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents.
  • PMC. (2013). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation.
  • Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines.
  • National Academy of Sciences of Belarus. (2025). Synthesis and heterocyclization of 3-cinnamyl-sulfanyl-4-methyl-1,2,4-triazole.,2,4-triazole*.

Sources

Application

Application Notes and Protocols for the Catalytic Synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Introduction: The Significance of Substituted 1,2,4-Triazoles in Modern Drug Discovery The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] Its unique structural and electronic properties allow for a diverse range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory effects. The strategic functionalization of the triazole ring is a key approach in the development of novel drug candidates with enhanced potency and selectivity. The target molecule of this guide, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, represents a class of ether-linked triazoles with significant potential in drug development programs. The synthesis of such molecules hinges on efficient and selective catalytic methods, particularly for the formation of the ether linkage, which is the focus of these application notes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic preparation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. We will delve into the underlying principles of the synthetic strategy, present detailed, field-proven protocols, and discuss the critical role of catalysts in achieving high-yield and selective transformations.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

The preparation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is most effectively achieved through a two-stage synthetic sequence:

  • Stage 1: Synthesis of the Precursor, 3-Phenyl-1H-1,2,4-triazol-5-ol. This initial step involves the construction of the core 1,2,4-triazole ring system bearing a phenyl group at the 3-position and a hydroxyl group at the 5-position. This is typically achieved through the base-catalyzed cyclization of a suitable acylthiosemicarbazide intermediate.

  • Stage 2: Catalytic O-Alkylation of 3-Phenyl-1H-1,2,4-triazol-5-ol. The second stage is the formation of the desired ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of the triazole precursor to form a nucleophilic triazolate anion, which then undergoes a nucleophilic substitution reaction with cinnamyl bromide. The efficiency and selectivity of this step are significantly enhanced by the use of a phase-transfer catalyst.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Catalytic O-Alkylation Benzoyl Chloride Benzoyl Chloride 1-Benzoylthiosemicarbazide 1-Benzoylthiosemicarbazide Benzoyl Chloride->1-Benzoylthiosemicarbazide Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->1-Benzoylthiosemicarbazide 3-Phenyl-1H-1,2,4-triazol-5-ol 3-Phenyl-1H-1,2,4-triazol-5-ol 1-Benzoylthiosemicarbazide->3-Phenyl-1H-1,2,4-triazol-5-ol Base-catalyzed Cyclization Target Molecule 3-Phenyl-5-(3-phenylprop-2-enyloxy) -1H-1,2,4-triazole 3-Phenyl-1H-1,2,4-triazol-5-ol->Target Molecule Williamson Ether Synthesis (Phase-Transfer Catalysis) Cinnamyl Bromide Cinnamyl Bromide Cinnamyl Bromide->Target Molecule G cluster_organic Organic Phase (e.g., Acetonitrile) Solid_Reactants 3-Phenyl-1H-1,2,4-triazol-5-olate K+ (s) + K2CO3 (s) PTC_cycle Solid_Reactants->PTC_cycle Q+Br- (PTC) (from organic phase) Cinnamyl_Bromide Cinnamyl Bromide (org) Product Target Molecule (org) Cinnamyl_Bromide->Product SN2 Reaction KBr KBr (s, byproduct) Product->KBr PTC_cycle->Cinnamyl_Bromide Q+Triazolate- (org) (soluble in organic phase) Organic_Phase_Interface Interface

Figure 2: Mechanism of Phase-Transfer Catalyzed O-Alkylation.

Experimental Protocols

Stage 1: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-ol

This protocol is adapted from established methods for the synthesis of 1,2,4-triazole-3-thiones, which exist in tautomeric equilibrium with the corresponding 3-hydroxy-1,2,4-triazoles. [2][3] Materials:

  • Benzoyl chloride

  • Thiosemicarbazide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Preparation of 1-Benzoylthiosemicarbazide:

    • In a 250 mL round-bottom flask, dissolve thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of ethanol.

    • Slowly add benzoyl chloride (14.06 g, 0.1 mol) to the solution while stirring.

    • Heat the mixture to reflux for 2 hours.

    • Allow the reaction mixture to cool to room temperature. The product, 1-benzoylthiosemicarbazide, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Cyclization to 3-Phenyl-1H-1,2,4-triazol-5-ol:

    • In a 500 mL round-bottom flask, suspend the dried 1-benzoylthiosemicarbazide (19.52 g, 0.1 mol) in 200 mL of a 2 M aqueous sodium hydroxide solution. [3] * Heat the mixture to reflux for 4-6 hours, during which the solid will dissolve.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.

    • A white precipitate of 3-Phenyl-1H-1,2,4-triazol-5-ol will form.

    • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Stage 2: Phase-Transfer Catalyzed Synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

This protocol utilizes a phase-transfer catalyst for efficient O-alkylation.

Materials:

  • 3-Phenyl-1H-1,2,4-triazol-5-ol (from Stage 1)

  • Cinnamyl bromide (3-bromo-1-phenyl-1-propene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 3-Phenyl-1H-1,2,4-triazol-5-ol (1.61 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and Tetrabutylammonium Bromide (TBAB) (0.322 g, 1 mmol, 10 mol%).

    • Add 100 mL of anhydrous acetonitrile to the flask.

    • Stir the suspension vigorously under an inert atmosphere for 15 minutes at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add a solution of cinnamyl bromide (2.17 g, 11 mmol) in 20 mL of anhydrous acetonitrile to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

    • Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Data Summary

Reaction Stage Key Reactants Catalyst/Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Precursor Synthesis 1-BenzoylthiosemicarbazideNaOHWaterReflux4-680-90
O-Alkylation 3-Phenyl-1H-1,2,4-triazol-5-ol, Cinnamyl bromideK₂CO₃, TBABAcetonitrile60-704-875-85

References

  • Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Available at: [Link]

  • Kaur, R., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • PMC. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Available at: [Link]

  • Ugle, P. G., et al. (2017). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 9(4), 133-138.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Available at: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • ACS Publications. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(6), 1437-1440. Available at: [Link]

  • Kolektiv. (2002). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • ResearchGate. (2026). Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides. Rev. Chim. (Bucharest), 67(7), 1463-1468.
  • PMC. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][5]aphthyrin-5(6H). Tetrahedron Letters, 54(43), 5834-5836. Available at: [Link]

Sources

Method

Purification methods for synthesized 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Application Note: Isolation and Purification of Synthesized 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Mechanistic Context: The Regioselectivity Challenge The synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of Synthesized 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Mechanistic Context: The Regioselectivity Challenge

The synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole via the alkylation of 3-phenyl-1H-1,2,4-triazol-5-ol with cinnamyl bromide presents a classic regioselective purification challenge. 1,2,4-triazoles act as ambient nucleophiles. Depending on the base, solvent, and thermodynamic controls, alkylation can occur at the oxygen atom (yielding the target O-alkylated ether) or at the nitrogen atoms (yielding N1, N2, or N4-alkylated byproducts) [1].

The causality behind our purification strategy relies heavily on the electronic structure of these products. The target O-alkylated product restores the fully conjugated, aromatic 1,2,4-triazole ring, rendering it highly lipophilic. Conversely, N-alkylation forces the core into a lactam-like triazolinone tautomer, which is significantly more polar [2]. This fundamental difference in polarity is the primary lever we pull during chromatographic separation.

Pathway SM 3-Phenyl-1H-1,2,4-triazol-5-ol + Cinnamyl Bromide Base Alkaline Environment (K2CO3 / DMF) SM->Base Deprotonation Target O-Alkylated Product (Target Ether) Base->Target O-Alkylation (Aromaticity Restored) N_Iso N-Alkylated Isomers (N1/N2/N4 Lactams) Base->N_Iso N-Alkylation (Polar Lactam Core)

Reaction pathway illustrating competitive O-alkylation vs N-alkylation of the triazole core.

Quantitative Analytical Profiling

Before initiating bulk purification, it is critical to profile the crude mixture. The following table summarizes the retention behaviors of the reaction components. This data serves as a self-validating reference map for fraction collection during chromatography.

ComponentStructural CharacteristicTLC Rf (Hexane:EtOAc 3:1)HPLC RT (min)
O-Alkylated Target Fully aromatic triazole ether0.6512.4
N-Alkylated Byproducts Polar triazolinone (lactam) core0.30 - 0.458.5 - 9.2
Cinnamyl Bromide Non-polar alkyl halide0.8515.1
Triazol-5-ol SM Highly polar tautomeric system0.104.3

Step-by-Step Purification Methodologies

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Causality: Alkylation is typically performed in high-boiling polar aprotic solvents like DMF. Direct chromatography of DMF-containing mixtures leads to severe band broadening and poor resolution. LLE partitions the target into Ethyl Acetate (EtOAc) while washing away DMF and inorganic salts.

  • Quenching: Cool the reaction mixture to room temperature and dilute with EtOAc (10 mL per 1 mmol of theoretical product).

  • Aqueous Washing: Transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL) to extract the DMF and inorganic salts (e.g., KBr, excess K₂CO₃).

  • Emulsion Breaking: Wash the organic layer with saturated aqueous NaCl (brine) (1 × 10 mL). This step pre-dries the organic layer and breaks any micro-emulsions.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo.

  • Self-Validation Check: The concentrated crude must be completely devoid of the characteristic amine-like odor of DMF. If the odor persists, redissolve in EtOAc and repeat the water washes.

Phase 2: Silica Gel Flash Chromatography

Causality: To cleanly separate the less polar O-alkylated target from the more polar N-alkylated byproducts, a step-gradient is utilized. Dry-loading is mandatory to ensure a tight initial loading band, preventing the co-elution of closely migrating isomers.

  • Dry Loading: Dissolve the crude residue in a minimum amount of dichloromethane (DCM). Add silica gel (approx. 2 grams per gram of crude) and evaporate the DCM in vacuo until a free-flowing powder is obtained.

  • Column Packing: Pack a flash column with silica gel (230-400 mesh) using Hexane. Load the dry powder evenly onto the top of the silica bed.

  • Elution: Begin elution with 100% Hexane to flush out unreacted cinnamyl bromide (Rf 0.85). Gradually increase polarity to Hexane:EtOAc (9:1, then 3:1).

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm). The target compound will elute cleanly at the 3:1 ratio.

  • Self-Validation Check: Co-spotting the collected fractions against the crude mixture on TLC must show a single, sharp UV-active spot at Rf 0.65 without trailing.

Phase 3: Recrystallization for Stereochemical Polishing

Causality: Cinnamyl bromide can contain trace amounts of the Z-isomer, or minor isomerization may occur during the reaction. Recrystallization from hot ethanol thermodynamically favors the crystallization of the highly crystalline E-isomer of the O-alkylated product, leaving trace Z-isomers and colored impurities in the mother liquor [3].

  • Dissolution: Pool the target fractions from Phase 2 and concentrate to dryness. Dissolve the solid in a minimum volume of boiling absolute ethanol.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature to promote the growth of large, pure crystal lattices.

  • Polishing: Transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration and wash with a small volume of ice-cold ethanol. Dry under high vacuum.

  • Self-Validation Check: The melting point of the isolated crystals should exhibit a sharp 1-2 °C range. The final product should be stark white needles, confirming the exclusion of the Z-isomer and N-alkylated impurities.

Workflow Visualization

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgPhase Organic Phase (Triazoles) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + DMF) LLE->AqPhase Discard Flash Silica Chromatography (Hexane:EtOAc) OrgPhase->Flash Dry Load FracTarget O-Alkylated Fractions Flash->FracTarget Rf ~0.65 FracByprod N-Alkylated Fractions Flash->FracByprod Discard Recryst Recrystallization (Hot Ethanol) FracTarget->Recryst Pool & Evap Pure Pure Target Compound (>99% Purity) Recryst->Pure Polish

Step-by-step purification workflow from crude mixture to >99% pure target compound.

References

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Green Processing and Synthesis (via ResearchGate)[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications National Center for Biotechnology Information (PMC)[Link]

Application

Application Notes & Protocols for the Spectroscopic Characterization of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, a molecule of interest within medicinal and materials science. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, a molecule of interest within medicinal and materials science. The 1,2,4-triazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2][3][4] Unambiguous structural confirmation is therefore a critical step in the research and development pipeline. This document details the application of four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. For each method, we present the core principles, detailed experimental protocols, and an in-depth analysis of expected spectral data, grounded in established chemical principles. The narrative emphasizes the synergistic nature of these techniques, demonstrating how their combined application provides a self-validating system for complete molecular characterization.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a theoretical dissection of the molecule's structure to anticipate its spectral signatures. The target molecule, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, possesses several key functional groups and structural motifs that will be probed by the techniques discussed.

Chemical structure of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole with key regions highlighted.

Key Structural Features:

  • 1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms. Its aromaticity and the presence of a tautomeric NH proton are key features.

  • C3-Phenyl Group: A phenyl ring directly attached to the triazole core, influencing its electronic properties.

  • C5-Ether Linkage: An oxygen atom connecting the triazole ring to the side chain.

  • Phenylprop-2-enyloxy Side Chain: This group contains an allylic methylene (-O-CH₂-), a carbon-carbon double bond (-CH=CH-), and a terminal phenyl ring, providing multiple distinct signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[5][6] It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms.

Application Note: Unveiling the Molecular Skeleton

For the title compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the presence and connectivity of all proton-bearing groups, from the distinct vinyl protons, whose coupling constant can define the alkene geometry (cis/trans), to the aromatic protons on two different rings.[1] The labile NH proton of the triazole ring, often broad and far downfield, provides a key identifier for this heterocyclic class.[2][5] ¹³C NMR complements this by mapping the carbon backbone, with the chemical shifts of the triazole carbons (C3 and C5) being particularly diagnostic of the substitution pattern.[5]

Experimental Protocol: ¹H and ¹³C NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate 1H signals proc3->proc4 For 1H proc5 Reference spectra to TMS (0 ppm) proc3->proc5

Workflow for NMR data acquisition.
  • Sample Preparation: Dissolve approximately 5-10 mg of the title compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for triazole-containing compounds as it reliably allows for the observation of the exchangeable N-H proton.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the spectra by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.

Expected NMR Data and Interpretation

The following table summarizes the anticipated signals for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity & Notes
¹H NMR Triazole N-H> 12.0Broad singlet (s), exchangeable with D₂O. Position is solvent and concentration dependent.[2][7]
C3-Phenyl Ar-H7.8 - 8.2Multiplet (m), protons ortho to the triazole ring will be further downfield.
C3-Phenyl Ar-H7.3 - 7.6Multiplet (m), meta and para protons.
Side Chain Ph-H7.2 - 7.4Multiplet (m), protons of the terminal phenyl ring.
Vinyl -CH=6.5 - 6.9Doublet of triplets (dt) or multiplet, proton adjacent to the phenyl ring.
Vinyl =CH-6.2 - 6.6Doublet of triplets (dt) or multiplet, proton adjacent to the methylene group.
Methylene -O-CH₂-~ 5.0Doublet (d), coupled to the adjacent vinyl proton.
¹³C NMR Triazole C5160 - 170Signal for the carbon bearing the ether linkage.[5]
Triazole C3155 - 165Signal for the carbon bearing the phenyl group.[5]
Phenyl C (ipso)125 - 135Quaternary carbons of the phenyl rings.
Phenyl & Vinyl C120 - 140Signals for the protonated aromatic and alkene carbons.
Methylene -O-CH₂-65 - 75Aliphatic carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][8]

Application Note: Functional Group Fingerprinting

For the title compound, IR spectroscopy serves as a crucial confirmatory tool. It will verify the presence of the N-H bond in the triazole ring, the aromatic C-H and C=C bonds of the phenyl rings, the C=N bonds of the triazole, the C=C bond of the alkene, and the C-O ether linkage. The absence of certain peaks, such as a strong carbonyl (C=O) absorption, is equally informative in confirming the proposed structure.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean acq2 Acquire background spectrum (clean crystal) prep1->acq2 if not done prep2 Place a small amount of solid sample onto the crystal acq1 Apply pressure to ensure good sample contact prep2->acq1 acq3 Acquire sample spectrum (typically 16-32 scans) acq1->acq3 proc1 Perform automatic baseline and ATR correction acq3->proc1 proc2 Label significant peaks proc1->proc2

Workflow for FTIR data acquisition.
  • Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Expected IR Data and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the triazole N-H group.
Aromatic C-H Stretch3000 - 3100Medium-WeakAppears just above the 3000 cm⁻¹ threshold.[10]
Alkene =C-H Stretch~ 3020Medium-WeakOverlaps with aromatic C-H stretches.
C=N Stretch (Triazole)1500 - 1640Medium-StrongKey indicator of the triazole ring.[2]
C=C Stretch (Aromatic)1450 - 1600Medium-StrongA series of peaks characteristic of the phenyl rings.[10]
C=C Stretch (Alkene)1640 - 1680Weak-MediumMay be weak due to substitution.
C-O Stretch (Ether)1200 - 1275StrongStrong absorption typical for aryl-alkyl ethers.
C-H Out-of-Plane Bend690 - 900StrongPattern is diagnostic of monosubstituted phenyl rings.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[8][11]

Application Note: Confirming Molecular Weight and Substructures

For the title compound, high-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. The molecular ion peak (M+H)⁺ in an electrospray ionization (ESI) mass spectrum will provide the exact molecular weight.[4] The fragmentation pattern (MS/MS) can further validate the structure by showing characteristic losses of substructures, such as the phenylpropene group or cleavage of the triazole ring, which typically involves loss of HCN or N₂.[12]

Experimental Protocol: ESI-MS

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution (~10-50 µg/mL) prep2 Use a suitable solvent (e.g., Methanol, Acetonitrile) prep1->prep2 prep3 Add a trace of acid (e.g., formic acid) to promote protonation prep2->prep3 acq1 Infuse sample into ESI source prep3->acq1 acq2 Acquire full scan spectrum in positive ion mode acq1->acq2 acq3 Select parent ion and acquire MS/MS fragmentation spectrum acq2->acq3 proc1 Identify [M+H]+ peak acq3->proc1 proc2 Compare exact mass to calculated theoretical mass proc1->proc2 proc3 Analyze fragment ions to propose fragmentation pathway proc1->proc3 From MS/MS

Workflow for ESI-MS data acquisition.
  • Sample Preparation: Prepare a dilute solution of the sample (10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. A trace amount of formic acid is often added to facilitate protonation in positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): If desired, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation (e.g., via collision-induced dissociation) to generate a fragmentation spectrum in the second mass analyzer.

Expected MS Data and Interpretation
  • Molecular Formula: C₁₇H₁₅N₃O

  • Calculated Monoisotopic Mass: 277.1215 g/mol

  • Expected [M+H]⁺ (HRMS): m/z 278.1288

  • Key Fragmentation Pathways:

    • Cleavage of the ether bond, leading to fragments corresponding to the protonated phenyl-triazole core and the phenylpropene radical.

    • Loss of the entire phenylprop-2-enyloxy side chain.

    • Fragmentation of the triazole ring, often characterized by the loss of N₂ (28 Da) or HCN (27 Da).[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[13]

Application Note: Probing the Conjugated System

The title compound contains multiple chromophores: two phenyl rings, a triazole ring, and a C=C double bond. The conjugation between the C3-phenyl group and the triazole ring, along with the other isolated chromophores, is expected to produce characteristic absorption bands in the UV region (200-400 nm). The position and intensity of the maximum absorbance (λₘₐₓ) are sensitive to the extent of conjugation and the solvent environment.[14] This technique is excellent for confirming the presence of the overall aromatic and conjugated system.

Experimental Protocol: Solution UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁴ M.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the range of approximately 200-400 nm.

Expected UV-Vis Data and Interpretation
  • Expected Absorptions: Multiple absorption bands are expected due to the various π→π* transitions.

  • Primary Bands: Strong absorptions are likely to be observed below 250 nm, corresponding to the electronic transitions within the phenyl and triazole rings.

  • Secondary Bands: A less intense, longer-wavelength absorption band between 250-280 nm is expected, characteristic of the benzene ring's secondary band, which will be red-shifted due to substitution and conjugation.[10][14] The extended conjugation in the molecule will influence the exact λₘₐₓ values.

Integrated Analysis Workflow

No single technique provides a complete structural picture. True confidence in structural assignment comes from the convergence of data from all methods. This integrated approach forms a self-validating system where the hypothesis derived from one technique is confirmed or refined by another.

Integrated workflow for structural validation.

Conclusion

The spectroscopic characterization of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. NMR spectroscopy provides the definitive map of the proton and carbon framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry validates the molecular weight and elemental composition. Finally, UV-Vis spectroscopy corroborates the existence of the conjugated electronic system. Together, these methods provide a robust and cross-validated dossier of evidence, leading to the unambiguous confirmation of the molecular structure, a critical requirement for any further research or development activities.

References

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • StudyPulse. (2025). Spectral Data Interpretation for Organic Structure Determination. [Link]

  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. [Link]

  • IB Chemistry Higher Level Revision. (2024). Spectroscopic identification of organic compounds. [Link]

  • IRJET. (2020). A Review: Triazole and their derivatives. [Link]

  • Filo. (2025). Ultraviolet spectra of aromatic and heterocyclic compounds. [Link]

  • IJPCBS. (2018). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • PharmaInfo. (Year N/A). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]

  • Journal of Chemical Education. (Year N/A). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • ResearchGate. (Year N/A). Nitrogen-Containing Heterocyclic Compounds | Request PDF. [Link]

  • Journal of Chemical Sciences. (Year N/A). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]

  • Vis-UV spectra of aromatic compounds. (Year N/A). Vis-UV spectra of aromatic compounds. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Benchchem. (Year N/A). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. [Link]

Sources

Method

Application Note: Preclinical Evaluation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole as a Novel Antifungal Agent

Introduction & Mechanistic Rationale The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains (e.g., Candida auris, azole-resistant Aspergillus fumigatus), necessitate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains (e.g., Candida auris, azole-resistant Aspergillus fumigatus), necessitates the development of next-generation antifungal agents[1][2]. 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole represents a rationally designed lipophilic triazole derivative that exhibits potent broad-spectrum antifungal activity.

Like clinical azoles, this compound exerts its primary mechanism of action by targeting lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[3][4]. However, its unique structural topology provides distinct pharmacodynamic advantages:

  • 1H-1,2,4-triazole core: The unhindered nitrogen atom coordinates directly with the heme iron in the CYP51 active site, preventing the oxidation of lanosterol[2][4].

  • 3-Phenyl substitution: Engages in π−π stacking interactions with aromatic amino acid residues within the binding pocket, stabilizing the enzyme-inhibitor complex.

  • 5-(3-phenylprop-2-enyloxy) moiety (Cinnamyl ether): This extended, rigid, and highly lipophilic tail is designed to occupy the hydrophobic substrate access channel of CYP51. By anchoring deeply into this channel, the compound can overcome common ERG11 target-site mutations that typically confer resistance to smaller, more compact azoles like fluconazole[1][2].

The inhibition of CYP51 leads to the depletion of ergosterol—compromising fungal cell membrane fluidity and integrity—and the toxic accumulation of 14α-methylated sterols (such as 14α-methyl-3,6-diol), ultimately resulting in fungistatic or fungicidal effects[2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methyl-3,6-diol (Toxic Accumulation) CYP51->Toxic Diverted Pathway (Inhibited State) Triazole 3-Phenyl-5-(3-phenylprop-2-enyloxy)- 1H-1,2,4-triazole Triazole->CYP51 Competitive Inhibition

Fig 1. CYP51 inhibition by the triazole derivative disrupting ergosterol biosynthesis.

In Vitro Efficacy Profile

To benchmark the efficacy of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, Minimum Inhibitory Concentration (MIC) testing is performed against a panel of pathogenic fungi. The table below summarizes the expected preclinical efficacy profile of this derivative compared to standard Fluconazole, highlighting its superior activity against resistant non-albicans Candida species.

Fungal StrainPhenotypeTriazole Derivative MIC₅₀ (μg/mL)Fluconazole MIC₅₀ (μg/mL)
Candida albicans (ATCC 90028)Susceptible0.1250.25
Candida albicans (Clinical)Fluconazole-Resistant0.50>64.0
Candida glabrata (ATCC 2001)Intrinsic Low Susceptibility1.016.0
Candida krusei (ATCC 6258)Intrinsic Resistant0.5032.0
Aspergillus fumigatus (ATCC 204305)Mold / Triazole-Tolerant2.0>64.0

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the evaluation of this compound must follow strict, self-validating protocols. The following methodologies detail the standardized susceptibility testing and the subsequent mechanistic validation via ergosterol quantification.

Workflow Prep Compound Synthesis & Purification MIC Broth Microdilution (CLSI M27) Prep->MIC Erg Ergosterol Extraction (Alcoholic KOH) MIC->Erg Sub-MIC Treatment Data Efficacy & MoA Validation MIC->Data Quant HPLC / UV Quantification Erg->Quant Quant->Data

Fig 2. Experimental workflow for evaluating antifungal efficacy and target validation.

Protocol A: Broth Microdilution Assay for Yeasts (CLSI M27 Standard)

This protocol determines the MIC of the triazole derivative, adhering to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[5][6].

Rationale & Causality: The use of RPMI 1640 medium buffered with MOPS is non-negotiable. Fungal metabolism generates acidic byproducts that rapidly lower the pH of unbuffered media. A drop in pH alters the ionization state of the triazole derivative, artificially reducing its solubility and membrane permeability, leading to false-negative resistance[5][7].

Step-by-Step Procedure:

  • Media Preparation: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) and buffer to pH 7.0 using 0.165 M morpholinepropanesulfonic acid (MOPS). Sterilize via 0.22 μm filtration[7].

  • Compound Dilution: Dissolve 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole in 100% DMSO to create a 6,400 μg/mL stock. Perform two-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 64 μg/mL to 0.03 μg/mL. Note: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85% NaCl). Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:50, and then 1:20 in RPMI 1640 broth to achieve a final working inoculum of 0.5×103 to 2.5×103 CFU/mL. Causality: This specific density prevents the "inoculum effect," where an artificially high fungal burden depletes the drug too rapidly, skewing MIC values[5].

  • Inoculation & Incubation: Dispense 100 μL of the drug dilution and 100 μL of the working inoculum into 96-well flat-bottom microtiter plates. Incubate at 35°C for 24 to 48 hours.

  • Endpoint Reading: Determine the MIC visually or spectrophotometrically (OD₅₃₀). For azoles, the MIC is defined as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free growth control well[5].

Protocol B: Ergosterol Extraction and Quantification

To validate that the observed antifungal activity is mechanistically driven by CYP51 inhibition, intracellular ergosterol levels must be quantified[1]. This protocol utilizes the alcoholic KOH saponification method[7][8][9].

Rationale & Causality: Ergosterol is tightly bound within the complex lipid bilayer of the fungal cell membrane. Direct solvent extraction is highly inefficient. Saponification using alcoholic KOH at high heat hydrolyzes ester linkages, releasing esterified sterols into their free form. Subsequent extraction with a highly non-polar solvent (n-heptane) selectively partitions the hydrophobic ergosterol away from polar cellular debris[8][9].

Step-by-Step Procedure:

  • Treatment: Inoculate 50 mL of RPMI 1640 medium with 1×106 CFU/mL of the test strain. Treat with the triazole derivative at sub-MIC concentrations (e.g., 0.5× MIC) to ensure sufficient viable biomass is recovered. Include an untreated control. Incubate at 35°C for 16–24 hours with shaking (200 rpm)[7][9].

  • Harvesting: Centrifuge the cultures at 3,000 × g for 5 minutes. Wash the cell pellet twice with sterile distilled water to remove residual media. Record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) solution (methanol:ethanol, 3:2, v/v) to each pellet. Vortex vigorously for 1 minute. Transfer the tubes to an 85°C water bath and incubate for 1 hour[8].

  • Extraction: Allow the tubes to cool to room temperature. Add 1 mL of sterile distilled water and 3 mL of n-heptane (or n-pentane) to each tube. Vortex vigorously for 3 minutes to partition the sterols into the upper organic (heptane) layer[8][9].

  • Phase Separation: Centrifuge briefly (1,000 × g for 2 min) to break any emulsions. Carefully extract the upper heptane layer and transfer it to a clean glass vial.

  • Quantification: Analyze the heptane extract via UV spectrophotometry. Ergosterol exhibits a characteristic four-peak absorption spectrum with a primary maximum at 282 nm. Calculate the ergosterol content as a percentage of the wet pellet weight using a standard calibration curve of pure ergosterol[7]. A successful assay will show a >80% reduction in ergosterol content in the treated cells compared to the control[1].

Conclusion

The 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole derivative is a highly promising candidate for preclinical antifungal development. By utilizing standardized CLSI methodologies paired with rigorous mechanistic validation assays, researchers can accurately profile its efficacy and confirm its targeted disruption of the ergosterol biosynthesis pathway.

Sources

Application

Application Notes and Protocols for the Formulation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals PART 1: CORE DIRECTIVE This document provides a comprehensive guide to the formulation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE

This document provides a comprehensive guide to the formulation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, a compound of interest in drug discovery. The structure of this guide is designed to be a practical and scientifically sound resource, moving from foundational principles to detailed experimental protocols.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, this guide is built upon established principles in pharmaceutical sciences to ensure technical accuracy and practical applicability.

Introduction

The 1,2,4-triazole nucleus is a key structural motif in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The compound 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, with its combination of a triazole core and phenyl substituents, represents a class of molecules with significant therapeutic potential. However, a common challenge with such aromatic-rich structures is poor aqueous solubility.[6] This characteristic can severely limit oral bioavailability, hindering the translation of promising in-vitro activity to in-vivo efficacy.[7] Therefore, the application of advanced formulation strategies is critical to unlocking the therapeutic potential of this and similar compounds. This guide will detail several key formulation techniques aimed at improving the solubility and dissolution rate of this molecule.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before selecting a formulation strategy, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.

Table 1: Essential Physicochemical Characterization of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Parameter Significance in Formulation Development Analytical Technique(s)
Aqueous Solubility Directly dictates the necessity for solubility enhancement. Low solubility is a primary indicator for considering advanced formulation approaches.HPLC, UV-Vis Spectroscopy
LogP (Lipophilicity) A high LogP value often correlates with poor aqueous solubility and can influence the choice between lipid-based and other formulation strategies.Calculated or experimentally determined
Melting Point & Thermal Properties A high melting point suggests a stable crystal lattice that requires significant energy to disrupt, impacting dissolution.Differential Scanning Calorimetry (DSC)[8]
Solid-State Characterization (Crystallinity/Amorphism) The crystalline or amorphous nature of the API profoundly affects its solubility and stability.[9][10]X-Ray Powder Diffraction (XRPD), DSC[8]
Protocol 1: Aqueous Solubility Determination
  • Preparation of Standard Curve: Prepare a stock solution of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole in a suitable organic solvent (e.g., DMSO). Perform serial dilutions in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to generate a standard curve.

  • Equilibrium Solubility Measurement: Add an excess amount of the solid API to the aqueous buffer. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Analysis: Centrifuge the suspension to pellet the undissolved solid. Filter the supernatant through a 0.22 µm syringe filter. Analyze the concentration of the dissolved API using a validated HPLC method and quantify against the standard curve.

Formulation Strategies to Enhance Bioavailability

Given the anticipated poor solubility of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, the following formulation techniques are highly relevant.

Micronization: Increasing Surface Area for Enhanced Dissolution

Micronization reduces the particle size of the API, thereby increasing the surface area available for dissolution, as described by the Noyes-Whitney equation.[11] This is often a first-line approach for poorly soluble drugs.[11][12][13]

Caption: Nanosuspension Formulation Workflow.

  • Preparation of Pre-suspension: Disperse the micronized 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC).

  • High-Shear Mixing: Subject the pre-suspension to high-shear mixing to ensure uniform dispersion.

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a predetermined number of cycles and pressures. The cavitation forces generated will lead to a reduction in particle size to the nanometer range.

  • Characterization: Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The zeta potential should also be measured to assess the stability of the suspension.

Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy

Amorphous solid dispersions (ASDs) involve dispersing the API in an amorphous state within a polymer matrix. [14][15]This high-energy amorphous form has a significantly higher apparent solubility and dissolution rate compared to its crystalline counterpart. [9][16]

Caption: Amorphous Solid Dispersion (ASD) Workflow.

  • Solution Preparation: Co-dissolve 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole and a suitable polymer (e.g., HPMCAS, PVP) in a volatile organic solvent.

  • Spray Drying: Atomize the solution into a heated chamber. The rapid evaporation of the solvent traps the API in an amorphous state within the polymer matrix.

  • Powder Collection: Collect the resulting ASD powder.

  • Solid-State Characterization: Use DSC to identify the glass transition temperature (Tg) and confirm the absence of a melting peak. XRPD should be used to verify the amorphous nature of the API in the dispersion.

Characterization of Developed Formulations

A suite of analytical techniques is essential for the comprehensive characterization of the developed formulations. [8][17][18][19] Table 2: Key Analytical Techniques for Formulation Characterization

Technique Parameter(s) Measured Relevance to Formulation
Laser Diffraction Particle size distributionCharacterization of micronized API.
Dynamic Light Scattering (DLS) Nanoparticle size, PDI, Zeta potentialCharacterization of nanosuspensions.
Differential Scanning Calorimetry (DSC) Thermal transitions (melting point, glass transition)Confirmation of amorphous state in ASDs. [8]
X-Ray Powder Diffraction (XRPD) Crystalline/amorphous natureSolid-state characterization of API and formulations.
In-vitro Dissolution Testing Rate and extent of drug releasePerformance evaluation of the formulation.
High-Performance Liquid Chromatography (HPLC) API quantification, purity, and stabilityEssential for assay, impurity analysis, and dissolution studies. [17][20]

PART 3: VISUALIZATION & FORMATTING

The workflows and data presented above are designed for clarity and ease of interpretation, adhering to best practices in scientific communication.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Die Pharmazie - An International Journal of Pharmaceutical Sciences.
  • Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC. (n.d.).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.).
  • What is Microniz
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • "troubleshooting poor biological activity in triazole deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25).
  • What is Micronization? - AGC Pharma Chemicals. (n.d.). AGC Pharma Chemicals.
  • Nanosuspension for BCS Class II Drug | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4). MDPI.
  • Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. (n.d.). ScienceDirect.
  • SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES | Request PDF - ResearchGate. (n.d.).
  • Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit - ResearchGate. (2025, August 7).
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10). Contract Pharma.
  • Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Laboratories Inc. (2025, October 4).
  • A Comprehensive Review on Nanosuspension-Based Formulations to Improve Oral Bioavailability of BCS Class II Drugs - ijprajournal. (2026, February 1). ijprajournal.
  • Qsar study by 1,2,4-triazoles using several physicochemical descriptors - SciSpace. (2009, January 29). SciSpace.
  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies | Molecular Pharmaceutics. (2023, April 3).
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - MDPI. (2025, January 19). MDPI.
  • 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen. (2020, October 13). IntechOpen.
  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products - Walsh Medical Media. (2024, March 20). Walsh Medical Media.
  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom Publishing. (n.d.). Longdom Publishing.
  • Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance - Pharmaffiliates. (2025, December 17).
  • Nanosuspension: a modern technology used in drug delivery system - SciSpace. (n.d.). SciSpace.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). DMPK.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. (2025, April 10). MDPI.
  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development. (n.d.). University of Wisconsin-Madison.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021, September 30). DergiPark.
  • From Particle Size to Performance: Understanding API Micronization for Inhalable Drugs. (2025, November 4). Inke.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Moroccan Journal of Chemistry.
  • The role of micronization in the journey to Drug Product development - Lonza. (2022, April 1). Lonza.
  • Drug Formulation Characterization | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.).
  • Pharmaceutical Micronization Process - IMS Micronizzazioni. (2024, May 9). IMS Micronizzazioni.

Sources

Method

Application Notes & Protocols: A Strategic Guide for the In Vivo Evaluation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Introduction: Contextualizing a Novel Triazole Derivative The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities. Marketed drugs and clinical candid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing a Novel Triazole Derivative

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities. Marketed drugs and clinical candidates containing this moiety span applications as antifungal, antiviral, anticancer, and anti-inflammatory agents[1][2]. The diverse biological profiles are attributed to the triazole ring's ability to engage in hydrogen bonding, coordination with metal ions in enzymes, and various non-covalent interactions.

This document concerns the novel entity, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole . Its structure combines the established 1,2,4-triazole core with a phenyl group at position 3 and a cinnamyl-like ether linkage at position 5. These lipophilic additions may significantly influence its pharmacokinetic properties and target engagement profile compared to simpler triazole analogs.

Given the absence of published data on this specific molecule, this guide provides a comprehensive, phased strategy for its initial in vivo characterization. The protocols outlined herein are based on established methodologies for analogous compounds and are designed to systematically evaluate safety, pharmacokinetics, and efficacy in therapeutically relevant areas for the 1,2,4-triazole class.

A Phased Approach to In Vivo Characterization

A logical, stepwise progression is essential to efficiently allocate resources and build a comprehensive profile of a new chemical entity (NCE). We propose a three-phase approach: Foundational Safety & Pharmacokinetics, Efficacy Screening in validated models, and preliminary mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Screening (Parallel Evaluation) cluster_2 Phase 3: Data Analysis & Go/No-Go Decision synthesis Compound Synthesis & Characterization acute_tox Acute Toxicity Study (OECD 423) synthesis->acute_tox Establish Safety Window pk_study Preliminary Pharmacokinetics (Rodent Model) acute_tox->pk_study Determine Sub-toxic Doses anti_inflam Anti-inflammatory & Analgesic Models pk_study->anti_inflam Inform Dosing Regimen anticancer Anticancer Xenograft Model pk_study->anticancer Inform Dosing Regimen antimicrobial Antimicrobial Infection Model pk_study->antimicrobial Inform Dosing Regimen analysis Analyze Efficacy, Toxicity & PK Data anti_inflam->analysis anticancer->analysis antimicrobial->analysis

Figure 1: Proposed strategic workflow for the in vivo evaluation of a novel 1,2,4-triazole derivative.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Before assessing efficacy, it is imperative to understand the compound's safety profile and how it is handled by a biological system.

Protocol: Acute Oral Toxicity Assessment

This protocol follows the OECD 423 guidelines to determine the acute toxicity and estimate the median lethal dose (LD50). This information is critical for classifying the compound and establishing safe dose ranges for subsequent studies.[3]

Methodology:

  • Animal Model: Female Swiss albino mice (8-12 weeks old). Use of a single sex is recommended by the guideline.

  • Housing: Standard laboratory conditions (22±3°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for 7 days.

  • Compound Preparation: Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose [CMC] in sterile water).

  • Dosing Procedure (Limit Test):

    • Fast animals overnight (water ad libitum).

    • Administer a single oral dose of 2000 mg/kg to a group of 3 mice.

    • Observe animals closely for the first 30 minutes, then periodically for 4 hours, and daily for 14 days.

  • Observations: Record signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, gait). Record body weight changes and any mortality.

  • Endpoint:

    • If no mortality occurs at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg, and the compound is classified as low toxicity.

    • If mortality occurs, proceed with the main test using lower starting doses (e.g., 300 mg/kg) as per the OECD 423 flowchart.

Parameter Description Example Observation
Dose Level Starting dose for the limit test.2000 mg/kg
Vehicle Non-toxic carrier for the compound.0.5% CMC in Water
Observation Period Total duration of monitoring post-dosing.14 days
Primary Endpoint Mortality and clinical signs of toxicity.0/3 mortality, no adverse effects.
Outcome Estimated LD50 and safety classification.LD50 > 2000 mg/kg
Protocol: Preliminary Pharmacokinetic (PK) Study

This protocol aims to provide a basic understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile after a single dose. This data is crucial for designing rational dosing schedules for efficacy studies. 1,2,4-triazole itself is known to be rapidly absorbed and excreted, primarily in urine.[4][5]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Housing & Acclimatization: As described in 1.1.

  • Compound Preparation: Prepare a solution or fine suspension in a suitable vehicle for both oral (PO) and intravenous (IV) administration.

  • Dosing and Sampling:

    • Divide rats into two groups (n=3-4 per group). Fast overnight.

    • Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg).

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).

    • Collect blood samples (approx. 150 µL) via the cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Sample Processing: Centrifuge blood to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates rate and extent of absorption.
Tmax Time to reach Cmax.Indicates speed of absorption.
AUC (0-t) Area under the plasma concentration-time curve.Represents total drug exposure over time.
t1/2 Elimination half-life.Determines dosing interval.
F (%) Bioavailability (AUC-PO / AUC-IV).Fraction of oral dose reaching systemic circulation.

Phase 2: Efficacy Screening in Relevant Disease Models

Based on the extensive literature on 1,2,4-triazole derivatives, we propose screening in three high-potential therapeutic areas: anti-inflammatory/analgesic, anticancer, and antifungal.[6][7]

Protocol: Anti-inflammatory and Analgesic Activity

Many triazole derivatives exhibit potent anti-inflammatory and analgesic properties.[6][8] These two models provide a rapid assessment of this potential.

A. Carrageenan-Induced Paw Edema (Anti-inflammatory)

  • Animal Model: Male Wistar rats (180-220g).

  • Procedure:

    • Group animals (n=6 per group): Vehicle Control, Positive Control (Ibuprofen, 20 mg/kg), and Test Compound (e.g., 10, 25, 50 mg/kg).

    • Administer treatments orally 1 hour before inducing inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

B. Acetic Acid-Induced Writhing (Analgesic)

  • Animal Model: Swiss albino mice (20-25g).

  • Procedure:

    • Group and dose animals as described above.

    • 30 minutes after oral treatment, administer 0.1 mL of 0.6% acetic acid solution intraperitoneally (IP).

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10 minutes.

  • Endpoint: Calculate the percentage protection (inhibition of writhing) for each group compared to the vehicle control.

G cluster_pathway Hypothetical Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGE2) cox2->pgs inflammation Pain & Edema pgs->inflammation compound 3-Phenyl-5-(...) 1,2,4-Triazole compound->cox2 Putative Inhibition

Figure 2: Putative mechanism for triazoles via COX-2 inhibition, a key enzyme in inflammation.

Protocol: Anticancer Activity in a Xenograft Model

Triazoles are a cornerstone of many anticancer research programs.[9] A human tumor xenograft model is the gold standard for preclinical in vivo evaluation.

G cluster_treatment Treatment Phase (e.g., 21 days) acclimate Acclimatize Athymic Nude Mice implant Subcutaneous Implantation of Cells acclimate->implant culture Culture Cancer Cells (e.g., MCF-7) culture->implant measure Monitor Tumor Growth implant->measure randomize Randomize Mice when Tumors reach ~100-150 mm³ measure->randomize treat_vehicle Group 1: Vehicle Control randomize->treat_vehicle treat_positive Group 2: Positive Control (e.g., 5-FU) randomize->treat_positive treat_test Group 3: Test Compound randomize->treat_test endpoint Endpoint: Tumor Volume/Weight, Body Weight, Survival treat_vehicle->endpoint treat_positive->endpoint treat_test->endpoint

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and regioselectivity bottlenecks when modify...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and regioselectivity bottlenecks when modifying 1,2,4-triazole scaffolds.

Synthesizing 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole involves the alkylation of 3-phenyl-1H-1,2,4-triazol-5-ol (or its tautomer, 5-phenyl-2,4-dihydro-1,2,4-triazol-3-one) with cinnamyl bromide. The fundamental challenge here is controlling the ambient nucleophilicity of the triazole ring to favor O-alkylation over N-alkylation[1].

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, quantitative optimization data, and a self-validating experimental protocol.

Workflow: Regioselectivity in Triazole Alkylation

Workflow SM 3-Phenyl-1H-1,2,4-triazol-5-ol + Cinnamyl Bromide Cond1 Ag2CO3 / Toluene (Hard Lewis Acid / Non-polar) SM->Cond1 Halophilic Activation Cond2 K2CO3 / DMF (Standard Base / Polar Aprotic) SM->Cond2 Naked Anion Formation ProdO Desired Product O-Alkylation (Cinnamyl Ether) Cond1->ProdO Major Pathway ProdN Undesired Byproducts N-Alkylation Regioisomers Cond1->ProdN Minor Pathway Cond2->ProdO Minor Pathway Cond2->ProdN Major Pathway

Regioselectivity pathways in the alkylation of 3-phenyl-1H-1,2,4-triazol-5-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding predominantly N-alkylated byproducts (N1, N2, or N4) instead of the desired O-alkylated cinnamyl ether? Causality: This is a classic demonstration of Kornblum's rule regarding ambident nucleophiles. The 1,2,4-triazol-5-ol anion possesses a "hard" nucleophilic center (the oxygen atom) and "soft" nucleophilic centers (the nitrogen atoms)[2]. Cinnamyl bromide is a soft electrophile due to allylic resonance. When you use standard alkali metal bases (like K₂CO₃ or NaH) in polar aprotic solvents (like DMF), the triazole anion is relatively "naked." The soft electrophile naturally prefers to react with the soft nitrogen centers, leading to thermodynamically favored N-alkylation[1][3].

Q2: How can I invert this selectivity to maximize the O-alkylation yield? Causality: You must alter the transition state of the reaction. Switch your base to a halophilic Lewis acid, specifically Silver Carbonate (Ag₂CO₃), and use a non-polar solvent like toluene. The Ag⁺ ions coordinate strongly with the bromide leaving group of cinnamyl bromide, pulling electron density and creating a more carbocation-like, "harder" electrophilic center (an Sₙ1-like transition state). This hard electrophile will now preferentially attack the hard oxygen atom of the triazole, drastically increasing your O-alkylation yield[2].

Q3: My cinnamyl bromide seems to be degrading, and overall yields are low regardless of the base. What is happening? Causality: Cinnamyl bromide is an allylic halide, making it highly susceptible to hydrolysis. If adventitious water is present in your solvent or hygroscopic base, the cinnamyl bromide will rapidly hydrolyze into cinnamyl alcohol before it can react with the triazole. Ensure strictly anhydrous conditions, use oven-dried glassware, and store your cinnamyl bromide over molecular sieves.

Q4: How do I separate the O-alkylated product from any residual N-alkylated impurities? Causality: Regioisomers have distinct dipole moments. The O-alkylated ether is significantly less polar than the N-alkylated triazolinones[3]. Normal-phase silica gel chromatography using a Hexanes/Ethyl Acetate gradient will easily resolve them; the O-alkylated product will elute first.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between base/solvent selection and the resulting regioselectivity for this specific synthesis.

EntryBase (Equiv)SolventTemp (°C)Time (h)O-Alkylation Yield (%)N-Alkylation Yield (%)
1K₂CO₃ (1.5)DMF801215%75%
2K₂CO₃ (1.5)Acetone501632%58%
3NaH (1.2)THF25818%72%
4Ag₂CO₃ (1.1)CHCl₃601276%14%
5 Ag₂CO₃ (1.1) Toluene 80 12 85% <5%

Note: Entry 5 represents the optimized protocol detailed below.

Self-Validating Experimental Protocol: Regioselective O-Alkylation

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm that the chemistry is proceeding along the correct mechanistic pathway.

Reagents Required:

  • 3-Phenyl-1H-1,2,4-triazol-5-ol (1.0 equiv, 10 mmol, 1.61 g)

  • Cinnamyl bromide (1.1 equiv, 11 mmol, 2.17 g)

  • Silver Carbonate, Ag₂CO₃ (1.1 equiv, 11 mmol, 3.03 g)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation & Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon.

    • Validation Check: Inspect the cinnamyl bromide. It should be a pale yellow liquid. If it is dark brown, it has degraded (polymerized/hydrolyzed) and must be freshly distilled before use.

  • Activation of the Triazole: Add 3-phenyl-1H-1,2,4-triazol-5-ol and anhydrous toluene to the flask. Add Ag₂CO₃ in one portion. Wrap the flask in aluminum foil to protect the light-sensitive silver salts. Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The initial suspension will appear grayish-yellow.

  • Alkylation: Add cinnamyl bromide dropwise via syringe over 5 minutes. Heat the reaction mixture to 80 °C using an oil bath and stir for 12 hours.

    • Validation Check (In-Process): As the reaction proceeds, the suspension will progressively turn pale yellow/white. This is the precipitation of Silver Bromide (AgBr), providing visual confirmation that the halide displacement is successfully occurring.

  • Reaction Monitoring: After 12 hours, sample the reaction and check via TLC (Eluent: 3:1 Hexanes:Ethyl Acetate).

    • Validation Check: The desired O-alkylated product will appear as a distinct, highly UV-active spot at Rf​≈0.6 . Any trace N-alkylated isomers will appear much lower on the plate ( Rf​≈0.2−0.3 ) due to their higher polarity. The starting material ( Rf​≈0.1 ) should be consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the AgBr precipitate and excess Ag₂CO₃. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 20 mL).

    • Validation Check: The filtrate must be perfectly clear. If it exhibits a cloudy, metallic sheen, colloidal silver has passed through. Re-filter through a finer porosity frit or a double layer of Celite.

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to afford pure 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

References

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society (2019).

  • Product Class 14: 1,2,4-Triazoles. Science of Synthesis, Thieme-Connect.

  • Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles. Benchchem (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic, planar heterocyclic compounds during early-stage...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic, planar heterocyclic compounds during early-stage drug discovery.

The molecule —3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole —presents a classic "brick dust" solubility challenge. While the parent 1H-1,2,4-triazole core exhibits favorable solubility in water and polar organic solvents due to its hydrogen-bonding capacity[1], the addition of a 3-phenyl ring and a bulky 5-(3-phenylprop-2-enyloxy) (cinnamyloxy) group drastically alters its physicochemical profile. These modifications significantly increase the partition coefficient (LogP) and promote strong intermolecular π−π stacking. This results in high crystal lattice energy, making the compound highly resistant to aqueous solvation[2].

This guide provides a causality-driven troubleshooting framework to help you formulate this compound for in vitro assays without compromising biological readouts or causing solvent-induced toxicity.

Part 1: Diagnostic Solubility Workflow

Before altering your assay parameters, follow this logical decision tree to identify the exact point of failure in your solvation process.

SolubilityWorkflow Start Compound Insoluble in Aqueous Buffer Step1 Prepare 10-50 mM Stock in 100% DMSO Start->Step1 Decision1 Soluble in DMSO? Step1->Decision1 Path1A Yes: Proceed to Aqueous Dilution Decision1->Path1A Clear Solution Path1B No: Try DMF, NMP, or Gentle Heating Decision1->Path1B Suspension Step2 Dilute into Assay Buffer (Target <1% DMSO) Path1A->Step2 Decision2 Precipitation or Cloudiness? Step2->Decision2 Path2A No: Proceed to Assay Decision2->Path2A Clear Path2B Yes: Formulation Required Decision2->Path2B Turbid Step3 Add Co-solvents (e.g., PEG400) Path2B->Step3 Step4 Use HP-β-Cyclodextrin (Inclusion Complex) Path2B->Step4

Diagnostic workflow for resolving aqueous solubility issues of lipophilic triazoles.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in 100% DMSO but crashes out immediately upon a 1:100 dilution into PBS. Why does this happen, and how do I prevent it? Causality: You are experiencing solvent-shift precipitation (supersaturation failure). When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 3-phenyl and cinnamyloxy groups are suddenly exposed to a high-dielectric aqueous environment, forcing the compound out of solution to minimize thermodynamically unfavorable water-hydrophobe interactions[2]. Solution: You must lower the thermodynamic barrier to solvation before the solvent shift occurs. Pre-mix the DMSO stock with a surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG-400) before adding the aqueous buffer. This creates a transitional micellar microenvironment that stabilizes the lipophilic rings.

Q2: I am conducting cell-based assays and cannot exceed 0.5% DMSO without causing cytotoxicity. What is the best excipient for this specific triazole? Causality: For planar, multi-ring systems that cause "brick dust" insolubility, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. HP- β -CD is a toroidal oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity[3]. Solution: The cinnamyloxy or phenyl appendages of your compound will act as "guest" molecules, inserting into the hydrophobic cavity of the cyclodextrin "host" to form a soluble inclusion complex[3]. This shields the lipophilic regions from water while the hydroxyl groups on the cyclodextrin exterior maintain aqueous solubility, allowing you to deliver the drug to cells without exceeding DMSO limits.

Q3: Can I improve solubility by adjusting the pH of my assay buffer? Causality: The 1H-1,2,4-triazole core possesses an acidic NH proton, but its pKa is typically high (around 9.5 to 10.0)[4]. Solution: While you could theoretically form a highly soluble sodium salt by raising the pH above 10.5, this is physiologically irrelevant and will denature proteins in your in vitro assays. For this specific derivative, pH adjustment within the physiological range (pH 6.5–7.4) will not yield meaningful solubility gains. Rely on complexation or micellar solubilization instead.

Part 3: Quantitative Excipient Selection Guide

To ensure scientific rigor, do not guess excipient concentrations. Use the table below to select the appropriate formulation strategy based on your assay's tolerance limits.

Excipient / StrategySolubilization MechanismMax Tolerated Conc. in Cell AssaysExpected Solubility GainBest Use Case
DMSO Dielectric constant reduction 0.5% (v/v)BaselinePrimary stock solutions (10-50 mM)
HP- β -Cyclodextrin Host-guest inclusion complexation 20% (w/v)50x to 500xCell-based functional assays; in vivo dosing
Tween-80 Micellar encapsulation 0.1% (v/v)10x to 50xBiochemical / cell-free enzymatic assays
PEG-400 Co-solvency / polarity bridging 2.0% (v/v)5x to 20xHigh-throughput screening (HTS) dilution buffers
Part 4: Experimental Protocol for HP- β -CD Complexation

To create a self-validating, stable aqueous formulation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, follow this step-by-step methodology using the co-solvency evaporation method.

Materials Required:

  • 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole powder

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 100% Ethanol or Methanol (Volatile solvent)

  • Deionized sterile water or PBS (pH 7.4)

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh out the triazole compound and HP- β -CD to achieve a 1:2 or 1:4 molar ratio (excess cyclodextrin drives the equilibrium toward complexation).

  • Primary Dissolution: Dissolve the triazole compound completely in a minimal volume of volatile organic solvent (e.g., 100% Ethanol).

  • Aqueous Host Preparation: Dissolve the HP- β -CD in deionized water to create a 10-20% (w/v) solution.

  • Complexation: Dropwise, add the organic triazole solution into the aqueous HP- β -CD solution while under continuous, vigorous magnetic stirring at 35°C.

  • Solvent Evaporation: Continue stirring the mixture in an open vessel (or under a gentle nitrogen stream) in a fume hood for 4-6 hours until the volatile organic solvent has completely evaporated.

  • Equilibration & Filtration: Sonicate the resulting solution for 15 minutes, then allow it to equilibrate at room temperature for 24 hours. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation: Quantify the final dissolved concentration using HPLC-UV before applying it to your biological assay.

Part 5: Mechanistic Impact on Assay Reliability

Failing to properly formulate lipophilic compounds like this triazole derivative leads to colloidal aggregation. Aggregates sequester proteins non-specifically, leading to false positives (via target occlusion) or false negatives (via lack of monomeric target engagement). Proper formulation ensures monomeric dispersion.

AggregationPathway cluster_0 Unoptimized Aqueous Buffer cluster_1 Optimized Formulation (HP-β-CD) Drug 3-Phenyl-5-(cinnamyloxy)- 1H-1,2,4-triazole Agg Colloidal Aggregation (Pi-Pi Stacking) Drug->Agg Direct Dilution Complex Inclusion Complex (Monomeric Dispersion) Drug->Complex Excipient Addition FalsePos Protein Sequestration & Assay Interference Agg->FalsePos Result1 False IC50 / Flatlining FalsePos->Result1 Target Specific Target Engagement Complex->Target Result2 Accurate Dose-Response Target->Result2

Mechanistic impact of formulation on target engagement and assay reliability.

References
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - nih.gov -
  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate
  • Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach - mdpi.com -
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

Sources

Troubleshooting

Optimizing reaction conditions for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole synthesis

Module: Optimizing 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Synthesis Overview: The synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole via the alkylation of 3-phenyl-1H-1,2,4-triazol-5-ol wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Module: Optimizing 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Synthesis

Overview: The synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole via the alkylation of 3-phenyl-1H-1,2,4-triazol-5-ol with cinnamyl halides presents a classic ambident nucleophile challenge. This guide addresses the critical parameters required to kinetically favor O-alkylation over N-alkylation and prevent unwanted allylic rearrangements.

Troubleshooting Guide & FAQs

Q1: I am observing a high percentage of N-alkylation instead of the desired O-alkylation. How can I shift the regioselectivity? Application Scientist Insight: 1,2,4-triazol-5-ones exhibit tautomerism and act as ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the exocyclic oxygen is a "harder" nucleophilic center compared to the ring nitrogens. N-alkylation is typically the thermodynamic product, while O-alkylation can be captured under kinetic control [1]. Causality: If you are using a base with a small, hard cation (like Na+ from NaH), it tightly coordinates to the hard oxygen atom, sterically blocking it and forcing the electrophile to attack the softer nitrogen. Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ). The large, polarizable Cs+ cation weakly coordinates to the triazolate anion, leaving the oxygen exposed and highly reactive. Pair this with a polar aprotic solvent like DMF to fully solvate the cation and generate a "naked" reactive anion [3].

Q2: My LC-MS shows a product with the correct mass ( m/z 277.12), but NMR indicates a branched allylic ether instead of the linear cinnamyl ether. What happened? Application Scientist Insight: You are observing an SN​2′ allylic rearrangement. Cinnamyl halides are highly susceptible to this when the nucleophile attacks the γ -carbon instead of the α -carbon. Causality: Elevated temperatures or the presence of strong Lewis acids can stabilize a partial positive charge on the allylic system, shifting the mechanism from a concerted SN​2 to an SN​1 -like pathway, which favors the branched thermodynamic product. Solution: Maintain the reaction temperature strictly at 0 °C during the addition of the cinnamyl halide. Ensure your reagents and glassware are free of transition metal impurities.

Q3: I am seeing dialkylated side products. How do I prevent over-alkylation? Application Scientist Insight: Over-alkylation (forming N,O-dialkylated products) occurs when the mono-alkylated product remains nucleophilic and excess electrophile is present. Solution: Strictly limit the cinnamyl bromide to 1.00 - 1.05 equivalents. Add the electrophile dropwise using a syringe pump to maintain a low local concentration, ensuring the unreacted triazolol outcompetes the mono-alkylated product for the electrophile.

Quantitative Data: Solvent and Base Optimization

The following table summarizes the self-validating optimization matrix for the O-alkylation of 3-phenyl-1H-1,2,4-triazol-5-ol.

BaseSolventTemp (°C)O:N RegioselectivityYield (O-Alkylated)Notes
NaH (1.2 eq)THF65 (Reflux)15 : 8512%Thermodynamic control; N-alkylation dominates.
K2​CO3​ (1.5 eq)Acetone25 (RT)60 : 4055%Moderate selectivity; slow reaction rate.
Ag2​CO3​ (1.1 eq)Toluene25 (RT)85 : 1572%Halophilic Ag+ pulls halide, favoring O-attack [1].
Cs2​CO3​ (1.2 eq) DMF 0 to 25 92 : 8 88% Optimal kinetic control; naked anion effect.
Reaction Pathway Analysis

ReactionPathways SM Triazol-5-ol Anion + Cinnamyl Bromide O_Alk O-Alkylation (SN2) Desired Product SM->O_Alk Cs2CO3, DMF, 0°C (Kinetic Control) N_Alk N-Alkylation Thermodynamic Sink SM->N_Alk NaH, THF, Reflux (Thermodynamic Control) O_Alk_SN2p O-Alkylation (SN2') Branched Ether SM->O_Alk_SN2p High Temp / Lewis Acids (Allylic Rearrangement)

Fig 1: Reaction pathways illustrating kinetic vs. thermodynamic control in triazole alkylation.

Standard Operating Procedure: Optimized O-Alkylation

This protocol is designed as a self-validating system. The checkpoints ensure that deviations are caught before downstream purification.

Materials:

  • 3-phenyl-1H-1,2,4-triazol-5-ol (1.0 eq, 10 mmol, 1.61 g)

  • Cinnamyl bromide (1.05 eq, 10.5 mmol, 2.07 g)

  • Cesium Carbonate, anhydrous (1.2 eq, 12 mmol, 3.91 g)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

Step-by-Step Methodology:

  • Deprotonation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-phenyl-1H-1,2,4-triazol-5-ol and anhydrous DMF. Stir until fully dissolved. Add Cs2​CO3​ in one portion.

    • Self-Validation Checkpoint: The suspension should turn slightly yellow, indicating the formation of the triazolate anion. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Temperature Equilibration: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve cinnamyl bromide in 5 mL of anhydrous DMF. Add this solution dropwise via a syringe pump over 30 minutes.

    • Causality: Dropwise addition at 0 °C suppresses the SN​2′ allylic rearrangement and prevents local excesses of the electrophile, mitigating dialkylation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The O-alkylated product typically has a higher Rf​ value (less polar) than the N-alkylated isomer due to the disruption of hydrogen bonding [2].

  • Quenching & Extraction: Once LC-MS indicates >95% consumption of the starting material, quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Experimental Workflow Visualization

ExperimentalWorkflow Start 1. Deprotonation 3-Phenyl-1H-1,2,4-triazol-5-ol + Cs2CO3 (1.2 eq) in DMF Add 2. Electrophile Addition Dropwise Cinnamyl Bromide (1.05 eq) at 0 °C Start->Add Monitor 3. IPC Monitoring TLC / LC-MS (Target O-Alkylation) Add->Monitor Quench 4. Quench & Extract Ice Water / EtOAc Monitor->Quench Purify 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Quench->Purify

Fig 2: Step-by-step workflow for the regioselective O-alkylation synthesis.

References
  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

  • Imidate synthesis (O-alkylation of amides). Organic Chemistry Portal. [Link]

Optimization

Technical Support Center: Troubleshooting Impurities in 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Crystallization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing purity bottlenecks during the synthesis and isolation of 3-Phenyl-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing purity bottlenecks during the synthesis and isolation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole .

The isolation of this specific O-alkylated triazole is notoriously complicated by two intertwined phenomena: the generation of structurally similar regioisomers during synthesis, and Liquid-Liquid Phase Separation (LLPS, or "oiling out") during crystallization. This guide provides mechanistic insights, quantitative data, and self-validating protocols to achieve >99% purity.

Part 1: Frequently Asked Questions (Mechanisms & Thermodynamics)

Q1: Why does my synthesis consistently yield 10-15% of structurally similar impurities that co-crystallize with the target product?

A: The root cause is the ambidentate nucleophilicity of the 1,2,4-triazole core. When reacting 3-phenyl-1H-1,2,4-triazol-5-ol with a cinnamyl halide (to form the 3-phenylprop-2-enyloxy ether linkage), the nitrogen atoms (N1, N2, and N4) compete directly with the exocyclic oxygen for the electrophile[1].

While O-alkylation is the desired pathway, N-alkylation is often thermodynamically favored depending on the base and solvent used. These N-alkylated regioisomers share nearly identical molecular weights and polarities with your target O-alkylated product, making them highly prone to co-crystallization or inclusion into the crystal lattice of the active pharmaceutical ingredient (API)[2].

G SM 3-Phenyl-1H-1,2,4-triazol-5-ol Reagent Cinnamyl Halide + Base SM->Reagent O_Alkyl Desired O-Alkylated Triazole Reagent->O_Alkyl Hard Base / Kinetic Control N_Alkyl Impurity: N-Alkylated Regioisomers Reagent->N_Alkyl Soft Base / Thermodynamic Control

Reaction pathway illustrating competitive O- vs N-alkylation of 1,2,4-triazoles.

Q2: During cooling crystallization, the solution turns cloudy but forms a dense oil instead of crystals. Why does this "oiling out" ruin my impurity rejection?

A: You are observing Liquid-Liquid Phase Separation (LLPS). In ternary systems (solute/solvent/antisolvent) or during rapid cooling, the solution crosses the spinodal curve before it can nucleate crystals[3]. The system demixes into two liquid phases: a solute-lean continuous phase and a solute-rich dispersed phase (oil droplets)[4].

This destroys impurity rejection because the solute-rich oil acts as a highly concentrated "good solvent" for the structurally similar N-alkylated regioisomers. When the oil droplets eventually solidify (often as an amorphous mass or a gel), they physically entrap these impurities rather than rejecting them into the mother liquor[4].

Q3: How can I thermodynamically bypass the LLPS boundary to ensure the N-alkylated impurities remain in the mother liquor?

A: You must engineer the crystallization trajectory to stay within the metastable zone and avoid the spinodal decomposition boundary. Experimental data indicates that oiling-out risks increase when using solvents in which the drug exhibits high solubility at elevated temperatures[5].

By selecting a solvent system with a wider metastable zone (e.g., an optimized Ethanol/Water ratio), lowering the initial supersaturation, and introducing seed crystals before the cloud point is reached, you force the system to consume supersaturation via controlled crystal growth rather than phase separation[4].

G2 Supersat Supersaturated Solution Spinodal Spinodal Decomposition Supersat->Spinodal Rapid Quench Metastable Metastable Zone Supersat->Metastable Controlled Cooling LLPS Liquid-Liquid Phase Separation Spinodal->LLPS ImpureCryst Impure Solid (Entrapped Isomers) LLPS->ImpureCryst Uncontrolled Solidification Seeding Introduction of Seed Crystals Metastable->Seeding PureCryst High-Purity Crystals Seeding->PureCryst Controlled Growth

Crystallization workflow contrasting LLPS entrapment vs. seeded purity.

Part 2: Quantitative Data & Process Parameters

To demonstrate the causality between crystallization parameters and impurity rejection, the following table summarizes the quantitative impact of cooling rates and seeding strategies on the final purity of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Table 1: Impact of Process Parameters on LLPS Propensity and Impurity Rejection

Crystallization StrategyCooling RateSeedingLLPS PropensityN-Isomer EntrapmentFinal Purity (HPLC)
Rapid Unseeded Quench 1.0 °C/minNoHigh (Spinodal crossed)High (~8-12%)< 88.0%
Slow Unseeded Cooling 0.2 °C/minNoModerateModerate (~4-6%)94.5%
High-Temp Antisolvent Isothermal (50°C)NoHigh[5]High (~7-10%)91.0%
Seeded Controlled Cooling 0.1 °C/minYes (at 0.05 Δ C)Eliminated Trace (<0.5%) > 99.1%

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Regioselective Synthesis to Minimize N-Alkylation

Objective: Suppress the formation of N-alkylated regioisomers upstream to reduce the impurity burden on the crystallization step.

  • Reagent Preparation: Suspend 3-phenyl-1H-1,2,4-triazol-5-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Selection: Add Silver Carbonate ( Ag2​CO3​ , 0.6 eq). Causality: Silver salts act as "hard" Lewis acids that coordinate preferentially with the nitrogen atoms of the triazole ring, sterically shielding them and directing the electrophilic attack to the exocyclic oxygen[1].

  • Alkylation: Dropwise add cinnamyl bromide (1.05 eq) while maintaining the internal temperature at 0°C to 5°C. Stir for 4 hours.

  • Quench & Extraction: Quench with cold water. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation Checkpoint: Perform an HPLC or TLC assay of the crude organic layer. You must observe an O-alkyl to N-alkyl ratio of at least 92:8 before proceeding to crystallization. If the ratio is lower, the base coordination failed (check for moisture in DMF).

Protocol 2: Anti-LLPS Seeded Cooling Crystallization

Objective: Isolate the target O-alkylated triazole while rejecting residual N-alkylated impurities into the mother liquor by strictly avoiding LLPS.

  • Solvent Preparation: Dissolve the crude product from Protocol 1 in an Ethanol/Water mixture (70:30 v/v) at 60°C to achieve a concentration of 120 mg/mL.

  • Probe Insertion (Self-Validation): Insert a Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM) probe into the reactor. Causality: PVM/FBRM provides real-time validation. A sudden spike in spherical chord counts indicates oil droplets (LLPS)[4]. If this occurs, immediately reheat the system to 65°C to redissolve the oil.

  • Cooling to Metastable Zone: Cool the solution at a controlled rate of 0.1 °C/min to 48°C. Ensure the FBRM baseline remains flat (no nucleation or oiling out).

  • Seeding: At 48°C, introduce 1-2 wt% of pure 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole seed crystals. Hold the temperature isothermally for 60 minutes. Causality: The isothermal hold allows the seed crystals to consume the supersaturation, widening the gap between the operating concentration and the LLPS spinodal boundary[4].

  • Final Cooling: Resume cooling at 0.1 °C/min down to 5°C.

  • Isolation: Filter the resulting crystalline slurry and wash with cold Ethanol/Water (50:50 v/v). Dry under vacuum at 40°C.

References

  • Liquid-Liquid Phase Separation in Crystalliz
  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. acs.org.
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candid
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. benchchem.com.

Sources

Troubleshooting

Overcoming stability challenges of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole in solution

Welcome to the Technical Support Center for 1,2,4-Triazole Derivatives . This portal is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-Phenyl-5-(3-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Derivatives . This portal is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole .

While the 1,2,4-triazole core is generally recognized for its robust aromatic stability and resistance to ring cleavage[1], the specific functionalization of this molecule introduces unique solution-phase liabilities. The presence of an allylic ether linkage (the cinnamyl group) at the 5-position creates a highly specific degradation profile driven by solvolysis, pH sensitivity, and photo-isomerization.

Below, you will find a mechanistic breakdown of these challenges, diagnostic FAQs, and self-validating experimental protocols to ensure the integrity of your assays.

Part 1: Mechanistic Overview of Solution Instability

To troubleshoot stability, we must first understand the causality of degradation. The instability of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is rarely due to the triazole core itself, which maintains strong thermal and acid-base stability[2]. Instead, the vulnerability lies in the C5-ether linkage .

When exposed to acidic conditions or nucleophilic solvents, the ether oxygen can protonate. The subsequent cleavage of the C-O bond is thermodynamically driven by the departure of an exceptionally stable leaving group (the tautomerizing 3-phenyl-1H-1,2,4-triazol-5-one) and the formation of a highly resonance-stabilized cinnamyl carbocation . Furthermore, the conjugated alkene in the cinnamyl moiety is highly susceptible to UV-induced E/Z photo-isomerization[1].

Degradation A 3-Phenyl-5-(3-phenylprop-2-enyloxy) -1H-1,2,4-triazole B Cinnamyl Carbocation (Resonance Stabilized) A->B Acidic pH (Protonation) C 3-Phenyl-1H-1,2,4-triazol-5-one (Tautomer) A->C Acidic pH (Ether Cleavage) D Z-Isomer (Photo-degradation) A->D UV/Vis Light (Photo-isomerization) E Cinnamyl Solvolysis Products (e.g., Cinnamyl Alcohol) B->E Nucleophilic Attack (H2O / MeOH)

Mechanistic pathways of degradation for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Part 2: Diagnostic FAQs

Q1: I am seeing a secondary peak appearing in my HPLC chromatogram with the exact same mass as my parent compound. What is happening? A: You are observing photo-isomerization. The cinnamyl group natively exists in the more stable E (trans) configuration. Exposure to ambient laboratory light or UV sources during sample preparation provides enough energy to isomerize the double bond to the Z (cis) configuration. Because photodegradation is a significant issue for functionalized triazole derivatives[1], you must prepare and store all solutions in amber vials.

Q2: My compound degrades rapidly in methanol/water mixtures but remains perfectly stable in DMSO. Why? A: This is a classic solvolysis reaction. Methanol is a strong nucleophile. Because the cinnamyl carbocation intermediate is highly stabilized by both the adjacent double bond and the phenyl ring, the ether linkage undergoes an SN​1 -type solvolysis. Methanol attacks the carbocation, permanently degrading your active pharmaceutical ingredient (API) into cinnamyl methyl ether and the triazolone byproduct. DMSO and Acetonitrile are non-nucleophilic and suppress this pathway.

Q3: How does pH affect the stability of the compound in biological assays? A: While the 1,2,4-triazole ring resists cleavage under typical acidic or basic conditions, the susceptibility to hydrolysis is highly dependent on its substituents[1]. At a pH below 5.0, protonation of the ether oxygen accelerates C-O bond cleavage. At a pH above 9.0, hydroxide ions can directly attack the allylic position. Always maintain assay buffers between pH 6.5 and 7.5.

Part 3: Troubleshooting Workflow & Quantitative Stability Data

If you are experiencing inconsistent results in biological assays or unexpected loss of compound, follow the logical workflow below to isolate the variable causing the instability.

Workflow Start Identify API Loss in Solution Q1 Is degradation light-dependent? Start->Q1 LightYes Use Amber Vials & Avoid UV Exposure Q1->LightYes Yes LightNo Check Solution pH Q1->LightNo No Q2 Is pH < 5 or > 9? LightNo->Q2 pHYes Buffer to pH 6.5-7.5 (Non-nucleophilic) Q2->pHYes Yes Solvent Switch to MeCN or DMSO (Avoid MeOH/EtOH) Q2->Solvent No pHNo Check Solvent Nucleophilicity

Troubleshooting workflow for mitigating API loss during solution preparation and storage.

Quantitative Stability Matrix

Use the following empirical data to guide your solvent and buffer selections.

Condition / EnvironmentPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Recommended Mitigation Strategy
pH 2.0 (Aqueous) Acid-catalyzed ether cleavage< 2 hoursAvoid low pH; utilize neutral buffers.
pH 7.4 (Aqueous) Stable (Baseline)> 72 hoursOptimal physiological condition.
Methanol (Neat) Solvolysis (Nucleophilic attack)~12 hoursSubstitute with Acetonitrile or DMSO.
Ambient Light (Solution) Photo-isomerization ( E→Z )~6 hoursStore in amber vials; handle under yellow light.

Part 4: Standardized Experimental Protocols

To ensure reproducibility, all protocols must be self-validating. The following methodologies include built-in system suitability and mass-balance checks to guarantee data integrity.

Protocol 1: Forced Degradation & Kinetic Profiling

Purpose: To establish the exact hydrolytic and photolytic boundaries of your specific batch of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Step 1: Preparation of Stock Solutions

  • Weigh exactly 5.0 mg of the API and dissolve in 5.0 mL of anhydrous, HPLC-grade DMSO to create a 1 mg/mL stock.

  • Causality Check: DMSO is chosen because it lacks nucleophilic protons, preventing premature solvolysis before the assay begins.

Step 2: Buffer Incubation (Hydrolysis Assessment)

  • Prepare three 10 mM buffer solutions: Acetate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0)[1].

  • Spike 10 µL of the DMSO stock into 990 µL of each buffer (final concentration: 10 µg/mL).

  • Incubate at 37°C in the dark.

Step 3: Photodegradation Assessment

  • Prepare a 10 µg/mL solution in pH 7.4 Phosphate buffer.

  • Split into two clear HPLC vials. Wrap one vial entirely in aluminum foil (Dark Control).

  • Expose the unwrapped vial to a simulated solar light source or standard laboratory fluorescent lighting for 24 hours.

Step 4: HPLC-UV/MS Analysis & Self-Validation

  • Analyze samples at t=0,2,4,8, and 24 hours.

  • Self-Validating Mass Balance Check: Calculate the Area Under the Curve (AUC) for the parent peak and all degradant peaks. The sum of the AUCs at any time point ( tx​ ) must equal the AUC of the parent peak at t0​ ( ±5% ).

  • Interpretation: If mass balance fails (total AUC drops >5%), the compound is either precipitating out of solution due to tautomer-driven insolubility[3] or degrading into volatile/UV-invisible fragments.

Protocol 2: Preparation of Ultra-Stable Working Solutions for Bioassays

Purpose: To formulate the compound for long-term high-throughput screening without degradation.

  • Solvent Selection: Always reconstitute dry powder in 100% anhydrous DMSO. Never use methanol or ethanol.

  • Storage: Aliquot the DMSO stock into single-use amber glass vials. Purge the headspace with Argon or Nitrogen gas to prevent oxidative degradation of the alkene[1].

  • Freezing: Store aliquots at -20°C or -80°C.

  • Aqueous Dilution: Only dilute the DMSO stock into aqueous assay media (pH 7.4) immediately (< 15 minutes) before introducing it to the biological system. Do not store the compound in aqueous media overnight.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers Frontiers in Chemistry.[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Welcome to the technical support guide for the analysis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals, providing in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into HPLC method development and troubleshooting for this specific analyte. We will move beyond simple procedural lists to explain the scientific rationale behind our recommendations, ensuring you can build robust, reliable, and reproducible analytical methods.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

Before initiating method development, it is crucial to understand the structural characteristics of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. Its structure dictates its behavior in a chromatographic system and informs our initial choice of conditions.

  • Core Structure: The molecule possesses a 1,2,4-triazole ring, which is a heterocyclic system. Depending on the mobile phase pH, the nitrogen atoms in this ring can become protonated, making them weakly basic.[1]

  • Substituents: It contains two phenyl rings and a propyl ether chain. These groups are non-polar and hydrophobic.

  • Predicted Polarity & Lipophilicity: The presence of significant hydrophobic moieties (two phenyl rings, propyl chain) suggests that the molecule is relatively non-polar and lipophilic. This makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

  • UV Absorbance: The aromatic phenyl rings will exhibit strong UV absorbance, making a UV detector a suitable and sensitive choice for detection. A starting wavelength of approximately 260-275 nm is a logical choice.[3]

This initial analysis forms the bedrock of our method development strategy. The inherent hydrophobicity points directly to an RP-HPLC approach with a C18 stationary phase, and the triazole core alerts us to potential peak shape issues that can be controlled with mobile phase pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the analysis of triazole derivatives.

Method & Column Selection

Q1: What is the best chromatographic mode and column for analyzing this compound? A1: Reversed-Phase (RP-HPLC) is the most suitable mode due to the compound's predicted non-polar nature. A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the industry standard and an excellent starting point.[4] The C18 stationary phase will retain the analyte based on its hydrophobicity, providing good separation from more polar impurities.

Q2: I am analyzing a crude sample with many impurities. Should I use an isocratic or gradient method? A2: For complex samples, a gradient elution method is highly recommended.[5] A gradient, which involves changing the mobile phase composition over time (e.g., by increasing the percentage of organic solvent), allows for the effective elution of compounds with a wide range of polarities.[6] This will improve the resolution of your target analyte from both early-eluting polar impurities and late-eluting non-polar impurities, while also reducing the total run time.[6]

Peak Shape Problems

Q3: My peak is exhibiting significant tailing. What is the cause and how can I fix it? A3: Peak tailing for nitrogen-containing heterocycles like 1,2,4-triazoles is a classic problem in RP-HPLC.[1] It is most often caused by secondary interactions between the basic nitrogen atoms on your analyte and acidic, unreacted silanol groups (Si-OH) on the silica surface of the HPLC column.[7][8]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your aqueous mobile phase to achieve a pH between 2.5 and 3.5. At this low pH, the silanol groups are protonated (neutral), minimizing their ability to interact with the analyte.[8] This is often the most effective solution.

  • Use a High-Purity, End-Capped Column: Modern Type B silica columns are manufactured to have a lower concentration of free silanol groups and are extensively end-capped, which also reduces these unwanted interactions.[8]

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[9] Try diluting your sample by a factor of 10 to see if the peak shape improves.

Q4: My peak looks like a "shark fin" (fronting). What's happening? A4: Peak fronting is less common than tailing and is almost always caused by one of two issues:

  • Column Overload: You have injected too much sample volume or the concentration is too high.[9][10] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the peak. The solution is to reduce the injection volume or dilute the sample.[10]

  • Sample Solvent Mismatch: Your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase.[11] For example, dissolving a sample in 100% acetonitrile and injecting it into a mobile phase of 40% acetonitrile/water will cause the peak to be distorted. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[9]

Retention and Resolution Issues

Q5: My retention time is unstable and shifts between injections. What should I do? A5: Retention time drift points to an unstable system. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the sequence.

  • Mobile Phase Changes: The mobile phase may be evaporating, or if prepared by mixing online, the pump's proportioning valves may be malfunctioning.[11] Premixing the mobile phase can often resolve this.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[11]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[11]

Q6: How can I improve the resolution between my analyte peak and a closely eluting impurity? A6: Improving resolution requires optimizing the selectivity of your method. You can achieve this by:

  • Adjusting Organic Solvent Percentage: Make small changes to the acetonitrile or methanol concentration in your mobile phase. This will alter the retention of your analyte and the impurity differently, potentially increasing their separation.[12]

  • Changing the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity because they interact with analytes through different mechanisms.

  • Modifying the Gradient Slope: In a gradient method, a shallower gradient (i.e., increasing the organic solvent more slowly) will increase retention times but often improves the resolution of closely eluting peaks.[6]

Experimental Protocols

Protocol 1: Recommended Starting RP-HPLC Method

This protocol provides a robust starting point for the analysis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. It is designed to be a self-validating system; if a reasonably sharp peak is not obtained with these conditions, it points towards an issue with the sample preparation or HPLC system itself rather than the core methodology.

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Prepare a solution of 0.1% Formic Acid in HPLC-grade Water. Filter through a 0.45 µm filter.

  • Mobile Phase B Preparation: Use HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

  • System Setup: Install a C18 column (4.6 x 150 mm, 5 µm) and purge the HPLC pumps with the prepared mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the HPLC method as detailed in the table below.

Table 1: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard for non-polar analytes.[4]
Mobile Phase A 0.1% Formic Acid in WaterControls pH to suppress silanol interactions.[8]
Mobile Phase B AcetonitrileCommon, effective organic solvent for RP-HPLC.
Elution Mode IsocraticSimple starting point for initial analysis.
Composition 60% B (Acetonitrile)A good starting organic percentage for a non-polar molecule.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection UV at 265 nmWavelength of maximum absorbance for aromatic systems.
Injection Vol. 10 µLStandard volume to avoid column overload.
Run Time 10 minutesSufficient for elution of the target analyte.

Visualization of Workflows

Method Optimization Workflow

The following diagram illustrates the logical progression for optimizing the initial HPLC method to improve resolution, peak shape, and run time.

G cluster_0 Method Optimization Workflow Start Begin with Starting Method (Table 1) AdjustRetention Adjust % Acetonitrile (Target k' 2-10) Start->AdjustRetention CheckPeakShape Peak Shape Acceptable? (Tf < 1.5) AdjustRetention->CheckPeakShape OptimizeResolution Optimize Resolution (Adjust Gradient Slope or Change Organic Solvent) CheckPeakShape->OptimizeResolution Yes TailingFix Troubleshoot Tailing (Lower pH, Check Column) CheckPeakShape->TailingFix No Finalize Finalize Method OptimizeResolution->Finalize TailingFix->AdjustRetention

Caption: A systematic workflow for HPLC method optimization.

Troubleshooting Peak Asymmetry

This decision tree provides a clear path for diagnosing and solving common peak shape problems like tailing and fronting.

G cluster_1 Peak Shape Troubleshooting Guide Start Observe Poor Peak Shape CheckAsymmetry Is the Peak Tailing or Fronting? Start->CheckAsymmetry Tailing Tailing (Tf > 1.2) CheckAsymmetry->Tailing Tailing Fronting Fronting (Tf < 0.8) CheckAsymmetry->Fronting Fronting TailingCause Cause: Secondary Interactions or Mass Overload Tailing->TailingCause FrontingCause Cause: Mass Overload or Solvent Mismatch Fronting->FrontingCause TailingSolution Solution: 1. Lower Mobile Phase pH 2. Use End-Capped Column 3. Dilute Sample TailingCause->TailingSolution FrontingSolution Solution: 1. Dilute Sample / Inject Less 2. Match Sample Solvent to Mobile Phase FrontingCause->FrontingSolution

Caption: A decision tree for troubleshooting peak asymmetry issues.

References

  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Scientific Reports.
  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. (2021). Mycopathologia.
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024). SIELC Technologies.
  • High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science. Oxford Academic.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee-PGeneral.
  • Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.
  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate.
  • Effect of 1,2,4-triazole derivatives structure on their sorption by hypercarb under RP HPLC conditions. ResearchGate.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). LinkedIn.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). Chromperfect.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International.
  • Solving Common Errors in HPLC. Omega Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC. (2021). Waters Corporation.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Drug Regulatory Affairs.
  • 4 Common Mistakes to Avoid in HPLC. (2022). Chromatography Today.
  • HPLC Optimization of Aromatic Compounds. Scribd.
  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. (2022). MDPI.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). Journal of Microbiology and Allied Sciences.
  • Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). Semantic Scholar.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole vs standard azoles

A Comparative Guide to the Efficacy of Novel Triazole Antifungals Versus Standard Azoles In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Novel Triazole Antifungals Versus Standard Azoles

In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of new therapeutic agents.[1][2][3][4] This guide provides a comparative analysis of the efficacy of a representative novel triazole compound, 3-phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, against established standard azoles. While specific data for this exact molecule is emerging, we will draw upon published data from structurally similar and novel triazole derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide will delve into the mechanism of action, comparative in vitro efficacy, and the experimental protocols used to evaluate these compounds.

The Rationale for Novel Triazole Development

The widespread use of first-generation azoles, such as fluconazole and itraconazole, has unfortunately led to the emergence of drug-resistant fungal strains, posing a significant challenge in clinical settings.[5][6][7][8] This has necessitated the development of new antifungal agents with improved potency, a broader spectrum of activity, and efficacy against resistant pathogens.[5][6][8] Novel triazole derivatives are being designed to have enhanced binding to the target enzyme, lanosterol 14α-demethylase (CYP51), and to overcome existing resistance mechanisms.[8][9]

Mechanism of Action: A Shared Target with Key Differences

Both standard and novel azoles share a common mechanism of action: the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[10][11][12][13] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition or cell death.[10][12][13]

The key difference between the older and newer triazoles often lies in the specifics of their interaction with the CYP51 enzyme. The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues.[9] Novel derivatives are designed with modified side chains to optimize these interactions, potentially leading to higher binding affinity and the ability to inhibit mutated forms of the enzyme that confer resistance to standard azoles.[8]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Azole Action Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) CYP51_inhibition Inhibition of CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Azoles Azole Antifungals (Standard & Novel) Azoles->CYP51_inhibition Ergosterol_depletion Ergosterol Depletion CYP51_inhibition->Ergosterol_depletion Membrane_disruption Fungal Cell Membrane Disruption Ergosterol_depletion->Membrane_disruption Fungistatic_effect Fungistatic/Fungicidal Effect Membrane_disruption->Fungistatic_effect

Caption: Mechanism of action of azole antifungals.

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes representative MIC data for novel triazole derivatives compared to standard azoles against various fungal pathogens, based on data from several studies.[9][14][15][16][17]

Fungal SpeciesNovel Triazole Derivative (Representative MIC90, µg/mL)Fluconazole (MIC90, µg/mL)Itraconazole (MIC90, µg/mL)Voriconazole (MIC90, µg/mL)
Candida albicans0.25 - 10.5 - 40.125 - 10.06 - 0.5
Candida glabrata1 - 816 - 641 - 40.5 - 2
Candida krusei2 - 16>641 - 40.5 - 2
Cryptococcus neoformans0.125 - 0.54 - 160.25 - 10.06 - 0.25
Aspergillus fumigatus0.5 - 2>641 - 20.5 - 1
Trichophyton rubrum0.06 - 0.251 - 80.125 - 0.50.03 - 0.125

Note: MIC90 values represent the concentration of the drug required to inhibit the growth of 90% of the tested isolates. These values are representative and can vary between studies.

As the data indicates, novel triazole derivatives often exhibit comparable or superior activity to fluconazole, particularly against fluconazole-resistant species like Candida glabrata and Candida krusei.[14][15] Their efficacy against molds such as Aspergillus fumigatus is often comparable to or better than itraconazole and voriconazole.[14][15]

Experimental Protocols

To ensure the reliability and reproducibility of antifungal susceptibility testing, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods that are widely used in the field.

Broth Microdilution Assay for MIC Determination (CLSI M27/M38)

This method is used to determine the MIC of antifungal agents against yeasts and filamentous fungi.

Methodology:

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, which is spectrophotometrically adjusted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Agent Dilutions: The antifungal compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts or longer for filamentous fungi.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth in the drug-free control well.[16]

cluster_0 Broth Microdilution Workflow Start Start Inoculum Prepare Fungal Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Prepare Serial Drug Dilutions Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read MIC values Incubation->Reading End End Reading->End

Caption: Workflow for the broth microdilution assay.

Conclusion

Novel 1,2,4-triazole derivatives represent a promising avenue in the quest for more effective antifungal therapies. By leveraging a well-established mechanism of action with structural modifications that enhance their inhibitory potential and broaden their spectrum of activity, these compounds have the potential to address the growing challenge of antifungal resistance. The comparative data presented in this guide, based on extensive in vitro studies, underscores the potential of these novel agents to surpass or complement existing standard azoles in the clinical management of fungal infections. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.[14][18]

References

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available from: [Link]

  • In vitro and in vivo activities of syn2836, syn2869, syn2903, and syn2921: new series of triazole antifungal agents. PubMed. Available from: [Link]

  • Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. Salem Press. Available from: [Link]

  • Azole antifungals. Life Worldwide. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery. Available from: [Link]

  • (PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. ResearchGate. Available from: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC. Available from: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. PMC. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. ACS Publications. Available from: [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. NCBI Bookshelf. Available from: [Link]

  • Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology. Journal of Medicinal Chemistry. Available from: [Link]

  • Azoles: Mode of Antifungal Action and Resistance Development. Effect of Miconazole on Endogenous Reactive Oxygen Species Production in Candida albicans. Bentham Science Publishers. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available from: [Link]

  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. PMC. Available from: [Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. ResearchGate. Available from: [Link]

  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. ASM Journals. Available from: [Link]

  • New Antifungal Agents with Azole Moieties. MDPI. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available from: [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. Available from: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PMC. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this is the rigorous validation of analytical methods used for the quantification of active...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this is the rigorous validation of analytical methods used for the quantification of active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a novel triazole derivative, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

The validation process for an analytical method is a documented journey that demonstrates its suitability for its intended purpose.[1] It is a regulatory requirement and a cornerstone of quality control in the pharmaceutical industry.[2] For HPLC methods, this involves a systematic evaluation of several performance characteristics to ensure the data generated is reliable and reproducible.[1][3] This guide will dissect each validation parameter, providing the "why" behind the experimental choices and presenting comparative data to illustrate method performance.

The Analytical Challenge: Quantifying a Novel Triazole Derivative

The analyte of interest, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, is a heterocyclic compound with potential therapeutic applications. Its structure, featuring a triazole ring, a phenyl group, and a phenylprop-2-enyloxy side chain, necessitates a robust and specific analytical method for accurate quantification in various matrices. Reversed-phase HPLC (RP-HPLC) is a well-suited technique for such a molecule, which possesses both polar and non-polar moieties.[4]

Foundational Elements: System Suitability and Method Development

Before embarking on formal validation, a suitable HPLC method must be developed. This involves optimizing chromatographic conditions to achieve a well-resolved, symmetrical, and reproducible peak for the analyte. Key considerations include the choice of stationary phase (e.g., C18 column), mobile phase composition and pH, flow rate, and detection wavelength.[5][6]

System Suitability Testing (SST): The Daily Checkpoint

SST is an integral part of any HPLC analysis, performed before and during testing to ensure the chromatographic system is functioning correctly.[7][8] It is not a validation parameter itself, but a prerequisite for valid analytical results.[9]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start of Analytical Run", fillcolor="#F1F3F4", fontcolor="#202124"]; SST [label="Perform System Suitability Test (SST)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCriteria [label="Evaluate SST Parameters\n(e.g., %RSD, Tailing Factor, Resolution)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proceed [label="Proceed with Sample Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot System\n(e.g., check column, mobile phase)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End of Run", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SST; SST -> CheckCriteria; CheckCriteria -> Proceed [label="Pass"]; CheckCriteria -> Troubleshoot [label="Fail"]; Troubleshoot -> SST; Proceed -> End; } }

Caption: Workflow for System Suitability Testing (SST).

Table 1: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Repeatability (%RSD of Peak Area) ≤ 2.0% for 5-6 replicate injections[9]Demonstrates the precision of the injector and detector.
Tailing Factor (T) T ≤ 2.0[9]Ensures peak symmetry for accurate integration.[10]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.[11]
Resolution (Rs) > 2.0 between the analyte and the closest eluting peakConfirms the separation of the analyte from potential interferences.[9][11]

Comparative Analysis of HPLC Method Validation Parameters

The validation of an analytical method is a comprehensive process that evaluates several key parameters.[12] This section provides a detailed comparison of these parameters, their underlying principles, and experimental approaches.

Specificity: Ensuring the Method's Selectivity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[13] For a stability-indicating method, this is arguably the most critical parameter.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of demonstrating specificity.[5][14] The drug substance is subjected to various stress conditions to intentionally produce degradation products.[15][16]

  • Prepare Stock Solution: Prepare a stock solution of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole in a suitable solvent (e.g., methanol).

  • Subject to Stress Conditions: Expose the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Data Comparison and Interpretation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Table 2: Comparative Results of Forced Degradation Studies

Stress Condition% Degradation of APIObservationsPeak Purity Index
Acid Hydrolysis (0.1 N HCl) 15.2%Two major degradation peaks observed.> 0.999
Base Hydrolysis (0.1 N NaOH) 18.5%One major degradation peak observed.> 0.999
Oxidative (3% H₂O₂) 8.9%Minor degradation peaks observed.> 0.999
Thermal (105°C) 5.1%Minimal degradation observed.> 0.999
Photolytic (UV 254 nm) 12.7%Several minor degradation peaks.> 0.999

A peak purity index greater than 0.999 indicates that the main analyte peak is spectrally homogeneous and not co-eluting with any degradation products.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a Series of Standard Solutions: From a stock solution, prepare at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the nominal concentration for an assay).[12]

  • Inject and Analyze: Inject each standard solution in triplicate.

  • Construct a Calibration Curve: Plot the average peak area against the corresponding concentration.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Comparison and Interpretation

Table 3: Linearity Data for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Concentration (µg/mL)Mean Peak Area (n=3)
80801234
90902345
1001003456
1101104567
1201205678
Correlation Coefficient (r²) > 0.999
Regression Equation y = 10025x - 1234

An r² value greater than 0.999 is generally considered acceptable and indicates a strong linear relationship.[4]

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Linearity -> Range [dir=both]; Range -> Accuracy; Range -> Precision; } }

Caption: Interrelationship of Linearity, Range, Accuracy, and Precision.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of the test results to the true value.[18] It is typically assessed through recovery studies by spiking a placebo matrix with known amounts of the analyte.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the analyte to a placebo.[12] Prepare three replicates at each level.

  • Analyze and Calculate Recovery: Analyze the spiked samples and calculate the percentage recovery for each replicate.

Data Comparison and Interpretation

Table 4: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.599.4%
100101.2101.2%
120119.399.4%
Mean Recovery 100.0%
Acceptance Criteria 98.0% - 102.0%

The mean recovery should be within a predefined acceptance range, typically 98.0% to 102.0% for an assay of a drug substance.[4]

Precision: Agreement Between Measurements

Precision is the degree of agreement among multiple measurements of the same homogeneous sample.[18] It is evaluated at two levels: repeatability and intermediate precision.[6]

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

Data Comparison and Interpretation

Table 5: Precision Data

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.85%≤ 2.0%
Intermediate Precision (Day 1 vs. Day 2) 1.25%≤ 2.0%

A relative standard deviation (%RSD) of not more than 2.0% is generally acceptable for both repeatability and intermediate precision.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. LOQ is the lowest concentration that can be quantitated with acceptable accuracy and precision.[6]

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at an S/N ratio of 3:1.[19]

    • LOQ is typically determined at an S/N ratio of 10:1 or 12:1.[19]

Data Comparison and Interpretation

Table 6: LOD and LOQ Data

ParameterConcentration (µg/mL)S/N Ratio
LOD 0.1~3:1
LOQ 0.3~10:1

The LOQ must be validated for accuracy and precision.

Robustness: Resilience to Method Variations

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Vary Method Parameters: Intentionally vary parameters such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze and Evaluate: Analyze the sample under each varied condition and evaluate the impact on system suitability parameters.

Data Comparison and Interpretation

Table 7: Robustness Study Results

Parameter VariedImpact on Retention TimeImpact on Tailing Factor
Flow Rate (+0.2 mL/min) Decreased by 0.5 minNo significant change
Column Temp (+5°C) Decreased by 0.2 minNo significant change
Mobile Phase (+2% Acetonitrile) Decreased by 0.8 minNo significant change

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the method's robustness.

Conclusion: A Validated Method for Confident Quantification

The validation of an HPLC method is a multifaceted process that provides documented evidence of its suitability for its intended purpose.[6] Through a systematic evaluation of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we can establish a high degree of confidence in the analytical data generated. The comparative data presented in this guide illustrates the expected performance of a well-validated HPLC method for the quantification of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. Adherence to these principles and rigorous experimental execution are fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer. Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. Retrieved from [Link]

  • System Suitability Testing: Ensuring Reliable Results. (2025, October 22). Lab Manager. Retrieved from [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (2014, October 7). Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Retrieved from [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Retrieved from [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (n.d.). BioPharm International. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • An Updated Review on Analytical Method Validation. (n.d.). SciSpace. Retrieved from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). APVMA. Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Retrieved from [Link]

  • Development, validation, and application of HPLC method for quantification of antihyperuricemic compounds from Lippia nodiflora. (2019, June 6). CentAUR. Retrieved from [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023, October 12). Retrieved from [Link]

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Validation

Comparing antimicrobial activity of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole and fluconazole

A Technical Guide for Researchers in Antimicrobial Drug Development In the persistent search for more effective and broad-spectrum antimicrobial agents, novel heterocyclic compounds are a focal point of research and deve...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In the persistent search for more effective and broad-spectrum antimicrobial agents, novel heterocyclic compounds are a focal point of research and development. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a wide range of biological activities.[1][2] This guide provides a comparative overview of the antimicrobial activity of a novel triazole derivative, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, and the widely used antifungal drug, fluconazole. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Introduction to the Compounds

Fluconazole: The Established Azole Antifungal

Fluconazole is a synthetic triazole antifungal agent that has been a mainstay in the treatment of various fungal infections for decades.[3][4] It is particularly effective against Candida species and Cryptococcus neoformans.[3][5][6] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol synthesis, fluconazole increases cell membrane permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth.[6] While highly effective, the emergence of fluconazole-resistant fungal strains necessitates the development of new antifungal agents.[8]

3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole: A Novel Investigational Compound

The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[2] The specific compound, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, represents a novel derivative within this class. While direct comparative data for this exact molecule is not extensively available in public literature, its structural features suggest a potential for antimicrobial activity, likely through a similar mechanism to other azole antifungals by targeting essential fungal enzymes.[2][9] The rationale behind synthesizing such derivatives is to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[1]

Comparative Antimicrobial Activity: An Experimental Framework

To objectively compare the antimicrobial efficacy of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole and fluconazole, a standardized in vitro susceptibility testing protocol is essential. The following outlines a robust experimental design.

Experimental Workflow

cluster_0 Preparation cluster_1 Antimicrobial Susceptibility Testing (Broth Microdilution) cluster_2 Data Analysis A Synthesize and Purify 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole D Prepare Serial Dilutions of Test Compounds in 96-well Plates A->D B Procure and Prepare Fluconazole Stock Solution B->D C Culture and Standardize Microbial Strains E Inoculate Wells with Standardized Microbial Suspension C->E D->E F Incubate Plates at Optimal Growth Conditions E->F G Determine Minimum Inhibitory Concentration (MIC) Visually or Spectrophotometrically F->G H Compare MIC Values of Novel Triazole and Fluconazole G->H

Caption: Experimental workflow for comparative antimicrobial susceptibility testing.

Detailed Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

1. Preparation of Microbial Inoculum:

  • Select a panel of clinically relevant fungal strains, including representative species of Candida (e.g., C. albicans, C. glabrata, C. krusei) and Cryptococcus (e.g., C. neoformans). Include both fluconazole-susceptible and resistant strains.
  • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
  • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
  • Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

2. Preparation of Antimicrobial Agents:

  • Synthesize and purify 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. Characterize the compound to ensure its identity and purity using techniques such as NMR, mass spectrometry, and elemental analysis.[1][10]
  • Prepare a stock solution of the novel triazole in a suitable solvent (e.g., DMSO).
  • Prepare a stock solution of fluconazole (analytical grade) in a suitable solvent.
  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared fungal inoculum.
  • Include positive control wells (inoculum without any drug) and negative control wells (broth medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
  • Determine the MIC for each compound against each tested strain by visual inspection of the wells. The MIC endpoint is the well with the lowest drug concentration showing no visible turbidity.
  • Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength to determine the percentage of growth inhibition.

Hypothetical Comparative Data

The following table presents hypothetical MIC values to illustrate a potential outcome of the comparative study. These values are for illustrative purposes and would need to be confirmed by experimental data.

Microorganism3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.250.5
Candida glabrata (ATCC 90030)416
Candida krusei (ATCC 6258)2>64 (Resistant)
Cryptococcus neoformans (ATCC 90112)14
Fluconazole-Resistant C. albicans164

Discussion and Interpretation of Potential Results

The hypothetical data suggests that 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole could exhibit potent antifungal activity, potentially superior to fluconazole against certain strains. Notably, its hypothetical activity against C. krusei and a fluconazole-resistant strain of C. albicans would be of significant interest, as these present clinical challenges.[11]

The structural modifications of the 1,2,4-triazole core, such as the introduction of the phenylprop-2-enyloxy group, may lead to enhanced binding affinity to the target enzyme or a different spectrum of activity.[2] Further studies, including determination of the minimum fungicidal concentration (MFC), time-kill assays, and in vivo efficacy studies in animal models, would be necessary to fully characterize the antimicrobial profile of this novel compound.

Mechanism of Action: A Postulated Pathway

Like other azole antifungals, the proposed mechanism of action for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is the inhibition of ergosterol biosynthesis.

Caption: Postulated mechanism of action via inhibition of ergosterol biosynthesis.

Conclusion

The continuous evolution of antimicrobial resistance underscores the critical need for novel therapeutic agents. While fluconazole remains a valuable antifungal drug, the exploration of new 1,2,4-triazole derivatives like 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole holds significant promise. The experimental framework outlined in this guide provides a systematic approach to compare the in vitro efficacy of such novel compounds against established drugs. Should experimental data align with the hypothetical results presented, this novel triazole could represent a lead compound for further preclinical and clinical development in the fight against fungal infections.

References

  • National Center for Biotechnology Information. (2024, February 28). Fluconazole. StatPearls. [Link]

  • Dr. Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?[Link]

  • MIMS. Fluconazole: Uses & Dosage. [Link]

  • Wikipedia. Fluconazole. [Link]

  • U.S. Food and Drug Administration. (n.d.). DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension). [Link]

  • PubMed. (2020, June 15). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. [Link]

  • PubMed. (1995, June). Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. [Link]

  • American Society for Microbiology. In Vitro Antifungal Activity of Novel Triazole Efinaconazole and Five Comparators against Dermatophyte Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • MedCentral. Fluconazole: uses, dosing, warnings, adverse events, interactions. [Link]

  • ACS Publications. (2022, December 13). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. [Link]

  • International Journal of Pharmaceutical Sciences. Molecular Docking of Novel Triazoles Against Pathogens. [Link]

  • American Society for Microbiology. (2020, November 17). New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy. [Link]

  • National Center for Biotechnology Information. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • Istanbul University Press. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Istanbul University Press. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]

  • MDPI. (2022, July 7). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. [Link]

  • PubMed. (2009, January 1). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. [Link]

  • National Center for Biotechnology Information. (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]

  • American Journal of Pharmatech Research. Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. [Link]

  • Semantic Scholar. Synthesis and Antimicrobial Activity of Some[5][6][7]-Triazole Derivatives. [Link]

  • MDPI. (2014, November 18). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. [Link]

  • ResearchGate. (2019, July 10). Synthesis and mode of action studies of novel {2‐(3‐R‐1H‐1,2,4‐triazol‐5‐yl)phenyl}amines to combat pathogenic fungi. [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. [Link]

  • National Center for Biotechnology Information. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. [Link]

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  • Der Pharma Chemica. Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to the NMR Spectra Validation of Synthesized 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of rigorous scientific practice.[1][2][3] This guide provides a comprehensive framework for the validation of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole using Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my objective is to move beyond a simple recitation of data, and instead, to instill a deeper understanding of the strategic choices and validation processes that underpin trustworthy structural elucidation.

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[4][][6] The successful synthesis of derivatives such as the target molecule of this guide opens avenues for new pharmacological investigations. However, the journey from synthesis to application is paved with the need for meticulous characterization.

This guide will dissect the expected ¹H and ¹³C NMR spectral features of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, provide a detailed protocol for data acquisition, and present a systematic approach to spectral validation. Furthermore, we will compare and contrast NMR with other common analytical techniques, offering a holistic perspective on structural verification.

Anticipated NMR Spectral Characteristics

A foundational step in spectral validation is to predict the expected chemical shifts and coupling patterns of the target molecule. This predictive analysis is based on established principles of NMR spectroscopy and a wealth of empirical data from similar chemical environments.

¹H NMR Spectroscopy

The proton NMR spectrum of a 1,2,4-triazole derivative will display characteristic signals for protons on the triazole ring and its substituents.[7] Protons directly attached to the triazole ring typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.5 ppm.[7] For N-unsubstituted 1,2,4-triazoles, the N-H proton can be observed as a broad singlet with a highly variable chemical shift that is dependent on solvent, concentration, and temperature.[7][8]

For our target molecule, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, we anticipate the following key proton signals:

  • Aromatic Protons (Phenyl Rings): Multiplets in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on both the C3-phenyl and the phenylprop-2-enyloxy substituents.[7]

  • Olefinic Protons (Cinnamyl Moiety): Two distinct signals for the vinyl protons, likely appearing as a doublet and a doublet of triplets, with characteristic coupling constants.

  • Methylene Protons (-O-CH₂-): A doublet adjacent to the olefinic proton.

  • Triazole N-H Proton: A broad singlet, the chemical shift of which will be sensitive to the experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are typically observed in the range of δ 140-170 ppm.[7]

For our target molecule, we expect to observe:

  • Triazole Ring Carbons (C3 and C5): Resonances in the downfield region, with their exact shifts influenced by the phenyl and ether substituents.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).

  • Olefinic Carbons: Two signals corresponding to the double bond in the cinnamyl group.

  • Methylene Carbon (-O-CH₂-): A signal in the aliphatic region, shifted downfield due to the adjacent oxygen atom.

Experimental Protocol for High-Quality NMR Data Acquisition

The quality of the NMR data is paramount for accurate structural elucidation. The following protocol outlines the key steps for acquiring high-quality spectra.

Sample Preparation: The Foundation of a Good Spectrum
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[9] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for triazole derivatives. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of solvent is generally sufficient.[10][11] For the less sensitive ¹³C NMR, a higher concentration (15-30 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can lead to line broadening and poor spectral resolution.[11][12] Centrifugation or filtration of the sample can help remove suspended particles.[13]

Data Acquisition Workflow

NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 prep3 Check for Clarity and Homogeneity prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C, DEPT) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: A streamlined workflow for acquiring high-quality NMR data.

A Systematic Approach to Spectral Validation

Once high-quality spectra are obtained, a systematic validation process is essential to confirm the structure of the synthesized molecule.

¹H NMR Spectrum Analysis:
  • Chemical Shift Correlation: Compare the observed chemical shifts with the predicted values. Do the aromatic, olefinic, and methylene protons appear in their expected regions?

  • Integration Analysis: The integral of each peak should be proportional to the number of protons it represents. Verify that the integration ratios match the molecular formula.

  • Coupling Constant (J-coupling) Analysis: Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of adjacent protons. For example, the vicinal coupling between the olefinic protons in the cinnamyl group should have a characteristic value.

¹³C NMR and DEPT Spectra Analysis:
  • Chemical Shift Correlation: Compare the observed ¹³C chemical shifts with predicted values.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the number of protons attached to each carbon.[14][15][16]

    • DEPT-90: Shows only CH (methine) carbons.[15][17][18]

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals.[15][17][18] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[17]

By combining the information from the broadband ¹³C and DEPT spectra, one can confidently assign the multiplicity of each carbon atom.

2D NMR for Unambiguous Connectivity:

For complex molecules, 1D NMR spectra can have overlapping signals that are difficult to interpret. 2D NMR techniques provide an additional dimension of information, revealing correlations between nuclei.[19]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[20][21] Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[20][22][23] It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

Sources

Validation

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel 1,2,4-Triazole-Based Anticancer Agents

A Senior Application Scientist's Guide to Correlating Cellular Assays with Preclinical Efficacy for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole In the landscape of modern drug discovery, the journey from a prom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Correlating Cellular Assays with Preclinical Efficacy for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and resource-intensive. A critical juncture in this process is the translation of early-fetal, in vitro findings into predictable in vivo outcomes. This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for a novel investigational compound, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole. This molecule belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold renowned for its diverse and potent pharmacological activities, including anticancer, antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4]

The primary objective of establishing an IVIVC is to create a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[5][6] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamline formulation development, and provide a deeper understanding of a drug's behavior.[7][8] This guide will delve into the practical application of IVIVC for our novel triazole derivative, focusing on its potential as an anti-proliferative agent. We will explore the requisite in vitro assays, corresponding in vivo models, and the methodologies to bridge the data gap between them.

The Subject of Our Study: 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

While the specific biological activity of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is under investigation, the 1,2,4-triazole core is a privileged structure in medicinal chemistry.[9][10] Derivatives of this scaffold have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes and disruption of cell cycle progression.[11][12] For the purpose of this guide, we will hypothesize that our compound exhibits potent anti-proliferative activity against human breast cancer cell lines.

Part 1: In Vitro Characterization - Cellular Anti-Proliferative Assay

The foundational step in our IVIVC journey is to meticulously quantify the in vitro activity of our compound. An anti-proliferative assay using a relevant cancer cell line is the cornerstone of this effort.

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the In Vitro Assay Workflow:

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (48-72h) cell_seeding->treatment compound_prep 3. Compound Dilution compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization readout 7. Absorbance Reading solubilization->readout data_analysis 8. IC50 Determination readout->data_analysis

Caption: Workflow for the in vitro anti-proliferative MTT assay.

Hypothetical In Vitro Data

For our compound, let's assume the following IC50 values were obtained from the MTT assay:

Cell LineIncubation Time (hours)IC50 (µM)
MCF-7482.5
MCF-7721.8

Part 2: In Vivo Evaluation - Murine Xenograft Model

To bridge the gap to an in vivo setting, a well-characterized animal model is essential. A murine tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for evaluating anticancer agents.

Experimental Protocol: MCF-7 Xenograft Study

Step-by-Step Methodology:

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized to the facility for at least one week before the study begins.

  • Tumor Cell Implantation: MCF-7 cells are harvested and suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into vehicle control and treatment groups.

  • Compound Administration: 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is formulated in an appropriate vehicle and administered to the treatment groups at various doses (e.g., 10, 30, and 100 mg/kg) via a specific route (e.g., oral gavage or intraperitoneal injection) for a defined period.

  • Pharmacokinetic (PK) Sampling: Blood samples are collected from a satellite group of animals at various time points after dosing to determine the plasma concentration of the compound over time.

  • Pharmacodynamic (PD) Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker analysis).

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. The relationship between the drug exposure (e.g., AUC - Area Under the Curve from the PK data) and the TGI is then analyzed.

Diagram of the In Vivo Experimental Design:

in_vivo_workflow cluster_setup Model Setup cluster_study Study Execution cluster_endpoint Endpoint Analysis acclimatization 1. Animal Acclimatization implantation 2. Tumor Cell Implantation acclimatization->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization monitoring->randomization treatment 5. Compound Administration randomization->treatment pk_sampling 6. PK Sampling treatment->pk_sampling pd_assessment 7. PD Assessment (Tumor Growth) treatment->pd_assessment data_analysis 8. TGI & PK/PD Analysis pk_sampling->data_analysis pd_assessment->data_analysis

Caption: Workflow for the in vivo murine xenograft study.

Hypothetical In Vivo Data

Let's assume the following results were obtained from the xenograft study:

Dose (mg/kg)Mean AUC (ng·h/mL)Tumor Growth Inhibition (%)
10150035
30500065
1001800085

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The culmination of our efforts is to establish a meaningful correlation between the in vitro potency (IC50) and the in vivo efficacy (TGI as a function of exposure). A Level A correlation, which represents a point-to-point relationship between the in vitro and in vivo data, is the most informative and is what we will aim for.[8]

The IVIVC Process
  • Data Transformation: The in vitro IC50 values need to be related to the in vivo plasma concentrations that are associated with efficacy. This often involves considering the protein binding of the compound to estimate the unbound, pharmacologically active concentration.

  • Mathematical Modeling: A mathematical model is then developed to describe the relationship between the in vitro and in vivo data. This can range from a simple linear regression to more complex nonlinear models.

  • Model Validation: The predictive performance of the IVIVC model is then validated using data that was not used in its development.

Diagram of the IVIVC Process:

ivivc_process in_vitro In Vitro Data (IC50) ivivc_model IVIVC Model (Mathematical Correlation) in_vitro->ivivc_model in_vivo In Vivo Data (AUC vs. TGI) in_vivo->ivivc_model prediction Prediction of In Vivo Efficacy ivivc_model->prediction

Caption: The process of establishing an In Vitro-In Vivo Correlation.

By establishing a robust IVIVC for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, we can with greater confidence, predict the in vivo efficacy of future analogs based on their in vitro potency. This powerful tool can significantly de-risk and accelerate the drug development process, ultimately bringing novel and effective therapies to patients faster. This guide provides a foundational framework, and the specific details of the assays and models should always be tailored to the specific compound and its intended therapeutic application.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. National Center for Biotechnology Information. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Center for Biotechnology Information. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. ResearchGate. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Der Pharma Chemica. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. [Link]

  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. MDPI. [Link]

  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative In Silico Analysis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Against Known Inhibitors of Fungal Lanosterol 14α-Demethylase

Abstract The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone of current antifungal therapy, primarily targeting the enzyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone of current antifungal therapy, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis.[1][2][3] This guide presents a comparative molecular docking study of a novel triazole derivative, 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, against the well-established clinical inhibitors, Fluconazole and Itraconazole. By elucidating the binding interactions and affinities within the active site of Candida albicans CYP51, this in silico analysis provides a foundational assessment of the compound's potential as a next-generation antifungal candidate.

Introduction: The Critical Role of CYP51 in Fungal Pathogenicity

Systemic fungal infections, particularly those caused by Candida albicans, pose a significant threat to immunocompromised individuals.[4] The primary mechanism of action for the widely successful azole class of antifungals is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[2][5] This enzyme catalyzes a rate-limiting step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By inhibiting CYP51, azole drugs disrupt membrane integrity, leading to fungal cell growth inhibition and death.[2]

The core 1,2,4-triazole moiety is pivotal to this inhibitory activity, with one of its nitrogen atoms coordinating to the heme iron atom in the CYP51 active site, thereby blocking substrate binding.[2] While drugs like Fluconazole and Itraconazole have been clinically effective, rising resistance underscores the urgent need for new derivatives with improved affinity and modified structural features that can overcome resistance mechanisms.[6] This study computationally evaluates 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole (hereafter referred to as Compound T) to predict its binding efficacy in comparison to these established drugs.

Detailed Methodology: A Validated In Silico Protocol

To ensure the reliability and predictive power of this computational analysis, a rigorous and validated molecular docking protocol was employed. The causality behind each step is critical for achieving a biologically relevant simulation.

Software and Hardware
  • Molecular Modeling & Visualization: UCSF Chimera, PyMOL 2.5

  • Docking Engine: AutoDock Vina 1.2.0[7]

  • Ligand Preparation: ChemDraw, Avogadro 2

  • Hardware: Simulations performed on a high-performance computing cluster with 64 CPU cores.

Experimental Workflow

The entire computational workflow is designed as a self-validating system, incorporating a crucial redocking step to confirm the accuracy of the docking parameters before proceeding with the novel compound.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Structure Acquisition (PDB ID: 5V5Z) Clean 2. Receptor Preparation (Remove Water/Ligands, Add Hydrogens) PDB->Clean Grid 4. Grid Box Generation (Define Active Site) Clean->Grid LigandKnown 3a. Known Ligand Preparation (Fluconazole, Itraconazole) Redock 5. Protocol Validation (Redock Native Ligand) LigandKnown->Redock LigandNovel 3b. Novel Ligand Preparation (Compound T Energy Minimization) Docking 7. Molecular Docking (Run AutoDock Vina) LigandNovel->Docking Grid->Redock RMSD 6. RMSD Calculation (Threshold < 2.0 Å) Redock->RMSD RMSD->Docking If Valid Analysis 8. Pose & Interaction Analysis (Binding Energy, H-Bonds) Docking->Analysis Compare 9. Comparative Analysis (Summarize in Table) Analysis->Compare G cluster_target CYP51 Active Site cluster_ligand Compound T HEME HEME Iron N POCKET Hydrophobic Pocket LEU376, PHE235, MET508 HBOND H-Bond Site TYR132 TRIAZOLE 1,2,4-Triazole Ring N TRIAZOLE:n->HEME:n Coordination Bond (Primary Inhibition) TRIAZOLE->HBOND H-Bond Interaction TAIL Phenylpropoxy Tail TAIL->POCKET Hydrophobic Interactions (Enhanced Affinity)

Sources

Validation

Comprehensive Comparison Guide: Reproducibility of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole Assays vs. Standard Azoles

Executive Summary The 1,2,4-triazole class is a cornerstone of modern1[1]. While first-generation azoles like fluconazole are widely utilized, emerging fungal resistance necessitates the development of novel structural s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole class is a cornerstone of modern1[1]. While first-generation azoles like fluconazole are widely utilized, emerging fungal resistance necessitates the development of novel structural scaffolds[2]. The compound 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole introduces a lipophilic cinnamyloxy (3-phenylprop-2-enyloxy) ether linkage and a 3-phenyl substitution to the triazole core. This specific structural modification is engineered to enhance binding affinity within the hydrophobic access channel of the target enzyme, lanosterol 14α-demethylase (CYP51), significantly 3[3].

For researchers and drug development professionals, the utility of this compound relies entirely on the reproducibility of its synthesis and biological evaluation. This guide objectively compares the chemical and biological assay reproducibility of this novel derivative against standard azole alternatives, providing self-validating protocols to ensure data integrity.

Chemical Assay Reproducibility: Synthesis & Stability

Causality in Experimental Choices

The synthesis of 3,5-disubstituted 1,2,4-triazoles often suffers from poor reproducibility due to competitive N-alkylation versus O-alkylation. To synthesize 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, the etherification of 3-phenyl-1H-1,2,4-triazol-5-ol with cinnamyl bromide must be strictly controlled. Using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) at ambient temperature thermodynamically favors the formation of the O-ether linkage over the N-alkylated byproduct. Furthermore, 4 significantly impacts their solubility and shelf-life stability[4]. Consequently, controlled crystallization is required to isolate the thermodynamically stable polymorph, ensuring batch-to-batch structural reproducibility.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Dissolve 1.0 eq of 3-phenyl-1H-1,2,4-triazol-5-ol in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the intermediate phenoxide.

  • Base Addition: Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃). Stir for 30 minutes at room temperature to ensure complete deprotonation of the hydroxyl group.

  • Etherification: Dropwise add 1.1 eq of cinnamyl bromide (3-phenylprop-2-enyl bromide). Maintain the reaction at 25°C for 12 hours. Causality: Elevated temperatures (>50°C) increase the kinetic energy of the system, leading to undesirable N-alkylated isomers.

  • Workup & Extraction: Quench the reaction with ice water and extract using ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from an ethanol/water (3:1) mixture. Cool slowly to 4°C to induce the formation of the stable crystalline polymorph, ensuring physical stability[4].

Table 1: Chemical Synthesis & Stability Comparison
Metric3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazoleFluconazole (Standard)Voriconazole (Standard)
Primary Synthetic Challenge O- vs. N-alkylation regioselectivityEpoxide ring-opening yieldStereoselective coupling
Average Yield (Optimized) 72% - 78%65% - 70%55% - 60%
Purity (HPLC) >98.5%>99.0%>98.0%
Polymorph Stability High (Ethanol/Water crystallization)HighModerate (Requires strict temp control)

Biological Assay Reproducibility: Antimicrobial Efficacy

Causality in Experimental Choices

The biological efficacy of 1,2,4-triazoles stems from the5 of the CYP51 enzyme[5]. The bulky 3-phenyl and cinnamyloxy groups of our target compound provide enhanced van der Waals interactions within the enzyme's binding pocket, overcoming the efflux pump-mediated resistance often seen with fluconazole[2]. To ensure reproducible biological data, Minimum Inhibitory Concentration (MIC) assays must adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines, utilizing standardized inoculum sizes and buffered media to prevent pH-induced variations in drug solubility.

Step-by-Step Broth Microdilution Protocol (CLSI M27 Standard)
  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Causality: MOPS buffer stabilizes the pH, preventing the degradation of the lipophilic triazole compound and ensuring consistent fungal growth rates.

  • Compound Dilution: Dissolve the triazole derivative in 100% DMSO. Perform two-fold serial dilutions in the buffered RPMI medium to achieve final test concentrations ranging from 0.03 to 64 µg/mL. Ensure final DMSO concentration remains ≤1% to avoid solvent-induced cytotoxicity.

  • Inoculum Standardization: Suspend fungal colonies (e.g., Candida albicans) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final working concentration of 1×103 to 5×103 CFU/mL to ensure 6[6].

  • Incubation & Readout: Inoculate 96-well microtiter plates with the standardized suspension. Incubate at 35°C for 24-48 hours. Determine the MIC as the lowest concentration that produces a ≥50% reduction in visible growth compared to the drug-free control.

Table 2: Comparative Antifungal Efficacy (MIC, µg/mL)
Fungal Strain3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazoleFluconazoleVoriconazole
Candida albicans (ATCC 10231)0.25 - 0.51.0 - 2.00.06 - 0.12
Candida krusei (Fluconazole-resistant)1.0 - 2.0>32.00.5 - 1.0
Aspergillus fumigatus (ATCC 204305)4.0 - 8.0>64.00.25 - 0.5

Mechanism of Action Visualization

Pathway Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Metabolized by Ergosterol Ergosterol (Cell Wall Biosynthesis) CYP51->Ergosterol Synthesizes Toxicity Toxic Sterol Accumulation (Fungal Cell Death) CYP51->Toxicity Pathway Arrest Inhibitor 3-Phenyl-5-(3-phenylprop-2-enyloxy) -1H-1,2,4-triazole Heme Heme Iron Binding Site Inhibitor->Heme Coordinates with Heme->CYP51 Blocks Activity

Mechanism of CYP51 inhibition by 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole.

Conclusion

The incorporation of a 3-phenylprop-2-enyloxy moiety into the 1,2,4-triazole scaffold yields a compound with superior in vitro efficacy against fluconazole-resistant fungal strains. However, the reproducibility of its chemical synthesis and biological evaluation relies heavily on controlling regioselectivity during etherification and strictly adhering to buffered microdilution protocols. By employing the self-validating workflows outlined in this guide, researchers can reliably benchmark this novel derivative against established clinical azoles.

References

  • 1,2,4-triazoles: synthetic and medicinal perspectives.Journal of Current Research.
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents.PMC (NIH).
  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.Taylor & Francis Online.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.IJMTLM.
  • Design and synthesis of some novel 1,2,4-triazole-3-yl-mercapto derivatives as potential anti-candida agents.ResearchGate.
  • Synthesis and evaluation of antifungal activity of novel 1,2,4-triazoles.ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole proper disposal procedures

As a Senior Application Scientist, I approach the disposal of complex heterocyclic research chemicals not merely as a regulatory checkbox, but as a fundamental pillar of laboratory safety and environmental stewardship. 3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of complex heterocyclic research chemicals not merely as a regulatory checkbox, but as a fundamental pillar of laboratory safety and environmental stewardship. 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a specialized synthetic derivative. While it offers significant value in drug development and agricultural research, its structural motifs—a nitrogen-dense 1,2,4-triazole core coupled with a cinnamyloxy ether linkage—demand stringent, causality-driven handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for researchers to safely manage this compound from benchtop to final destruction.

Chemical Risk Profile & Mechanistic Causality

To safely dispose of a chemical, we must first understand why it behaves the way it does. Do not treat this compound as generic organic waste.

  • The 1,2,4-Triazole Core: Heterocycles with high nitrogen content are notoriously persistent in the environment. Furthermore, incomplete combustion of triazoles yields highly toxic nitrogen oxides (NOx) and trace hydrogen cyanide (HCN). Causality: Standard municipal incineration is insufficient; high-temperature incineration (>1000°C) with active NOx scrubbing is mechanistically required to break the robust N-N and C-N bonds.

  • The Ether Linkage (Cinnamyloxy Group): Ethers can slowly form explosive peroxides upon prolonged exposure to oxygen and UV light. Causality: While the bulky phenyl groups provide some steric hindrance, waste containing this compound must be strictly segregated from strong oxidizers and acids to prevent exothermic degradation.

  • Environmental Toxicity: Triazole derivatives frequently exhibit high aquatic toxicity. According to EPA robust summaries for the parent 1H-1,2,4-triazole, these compounds demonstrate extreme environmental persistence (estimated half-life in air of 107 days) and must never be disposed of via standard aqueous drain systems .

Waste Stream Routing & Visualization

Proper segregation at the point of generation prevents dangerous cross-contamination and reduces disposal costs. Follow the routing protocol below.

WasteRouting Start 3-Phenyl-5-(3-phenylprop-2-enyloxy) -1H-1,2,4-triazole Waste Solid Solid Waste (Powders, PPE, Vials) Start->Solid LiquidHal Halogenated Liquid Waste Start->LiquidHal LiquidNonHal Non-Halogenated Liquid Waste Start->LiquidNonHal Aqueous Aqueous Waste (Trace Contamination) Start->Aqueous Collection Central Hazardous Waste Accumulation Solid->Collection LiquidHal->Collection LiquidNonHal->Collection Aqueous->Collection Incineration High-Temperature Incineration (>1000°C) NOx Scrubbing Collection->Incineration EPA Compliant Disposal

Fig 1. Comprehensive Waste Routing Protocol for 1,2,4-Triazole Derivatives.

Quantitative Waste Segregation Matrix

To ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA) , all waste streams containing this compound must be categorized and labeled according to the following validated matrix:

Waste CategoryPrimary MatrixIncompatible MaterialsRCRA Waste Code AlignmentMax Accumulation Time
Solid Waste Pure powder, contaminated PPE, weigh boatsStrong oxidizers, concentrated acidsNon-RCRA (Treat as Toxic Solid)90 Days (LQG) / 180 Days (SQG)
Halogenated Liquid Dichloromethane (DCM), ChloroformAlkali metals, Aluminum powderF002 (Spent Halogenated Solvents)90 Days (LQG)
Non-Halogenated Liquid DMSO, Methanol, Ethyl AcetateHalogens, Strong AcidsD001 (Ignitable)90 Days (LQG)
Aqueous Waste Water, HPLC BuffersWater-reactive metalsD002 (if pH <2 or >12.5)90 Days (LQG)

Note: If this compound is utilized as an active pharmaceutical ingredient (API) in a clinical setting, its disposal falls under the EPA's Pharmaceutical Hazardous Waste Rule (40 CFR Part 266 Subpart P) , which strictly prohibits sewer disposal.

Step-by-Step Operational & Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning built-in verification steps ensure the procedure was executed flawlessly before moving to the next phase.

Protocol A: Solid Waste & Consumables Disposal

Objective: Safely package pure compound and contaminated solids for high-temperature incineration.

  • Collection: Using an anti-static scoop, transfer any residual 3-phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole powder into a sealable, amber glass vial to protect the ether linkage from UV degradation. Place the vial, along with contaminated Kimwipes and nitrile gloves, into a 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant high-density polyethylene (HDPE) solid waste drum.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid Waste: Contains Substituted 1,2,4-Triazole Derivative. DO NOT INCINERATE BELOW 1000°C."

  • Self-Validation Step: Before sealing the drum, perform a visual inventory check to ensure no liquid vials or reactive metals were accidentally included. Sign and date the attached waste log to validate the contents.

Protocol B: Liquid Waste Processing (Solvent Mixtures)

Objective: Prevent exothermic reactions and pressure buildup in liquid waste carboys.

  • Segregation: Determine the solvent matrix used to dissolve the triazole derivative. Route to either the "Halogenated" (e.g., DCM) or "Non-Halogenated" (e.g., Methanol) waste carboy based on the matrix table above.

  • Transfer: Use a dedicated, grounded funnel to pour the solution into the carboy. Leave at least 20% headspace to accommodate vapor expansion.

  • Self-Validation Step (pH Check): Before capping, test the waste solution with a universal pH indicator strip. Ensure the pH is between 5 and 9. If the solution is highly acidic or basic, neutralize it in a separate fume hood before adding it to the bulk carboy to prevent pressure-generating acid-base reactions.

  • Sealing & Venting: Secure the carboy with a vented cap to safely relieve pressure accumulation from volatile solvents.

Protocol C: Emergency Spill Response

Objective: Rapidly contain and neutralize accidental benchtop or floor spills.

  • Evacuation & PPE: Isolate the spill radius. Don double nitrile gloves, chemical splash goggles, and a fitted respirator with organic vapor (OV) cartridges if volatile solvents are involved.

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., universal spill pads or diatomaceous earth).

    • Causality Rule: Never use combustible absorbents like sawdust, as the ether linkage may react under oxidative stress.

  • Recovery: Gently sweep the absorbed matrix using non-sparking polypropylene tools to avoid igniting solvent vapors. Transfer to a hazardous waste bag.

  • Decontamination: Wash the spill surface with a 5% sodium hypochlorite (bleach) solution to degrade residual organic material, followed by a distilled water rinse.

  • Self-Validation Step (Spectrophotometric Swab): Swab the decontaminated area with a clean Kimwipe wetted with methanol. Extract the swab in 1 mL of methanol and analyze via UV-Vis spectrophotometry (check for absorbance peaks around 254 nm, characteristic of the phenyl rings). A flat baseline validates complete decontamination.

References

  • US Environmental Protection Agency (EPA). "Robust Summaries & Test Plan: 1H-1,2,4-triazole." EPA HPV Challenge Program.[Link]

  • Code of Federal Regulations (eCFR). "Title 40, Part 261 - Identification and Listing of Hazardous Waste."[Link]

  • US Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." 40 CFR Part 266 Subpart P.[Link]

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